molecular formula C11H15Br B8741580 (4-Bromopentyl)benzene

(4-Bromopentyl)benzene

Cat. No.: B8741580
M. Wt: 227.14 g/mol
InChI Key: PCGYMVLAXCQBPQ-UHFFFAOYSA-N
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Description

(4-Bromopentyl)benzene is a useful research compound. Its molecular formula is C11H15Br and its molecular weight is 227.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

4-bromopentylbenzene

InChI

InChI=1S/C11H15Br/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3

InChI Key

PCGYMVLAXCQBPQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=CC=CC=C1)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromopentyl)benzene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromopentyl)benzene is a halogenated aromatic hydrocarbon with potential applications in organic synthesis and as a fragment in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural information, and potential relevance in drug discovery. Due to the limited availability of experimental data for this specific compound, this guide combines reported information with theoretical predictions and comparative analysis of similar structures. All quantitative data is summarized in structured tables, and a proposed synthetic workflow is visualized using the DOT language.

Chemical Structure and Identification

This compound consists of a benzene (B151609) ring substituted with a pentyl chain, where a bromine atom is attached to the fourth carbon of the pentyl group.

Identifier Value
IUPAC Name This compound
CAS Number 65511-83-3[1]
Molecular Formula C₁₁H₁₅Br[1]
Canonical SMILES CCC(Br)CCC1=CC=CC=C1
InChI InChI=1S/C11H15Br/c1-2-10(12)8-6-9-11-7-4-3-5-8-11/h3-5,7-8,10H,6,9H2,1-2H3
InChIKey PCGYMVLAXCQBPQ-UHFFFAOYSA-N

Physicochemical Properties

Property Value (Predicted) Source
Molecular Weight 227.14 g/mol [1]
logP (Octanol/Water Partition Coefficient) 4.2[1]
Topological Polar Surface Area (TPSA) 0 Ų[1]
Number of Rotatable Bonds 4[1]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Insoluble in water; soluble in organic solvents (predicted)

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of benzene followed by a series of reduction and bromination steps. While a specific experimental protocol for this exact molecule is not available, the following workflow outlines a general and logical approach based on well-established organic reactions.[2][3][4][5]

Synthesis_Workflow Benzene Benzene FC_Acylation Friedel-Crafts Acylation (AlCl₃) Benzene->FC_Acylation ValeroylChloride Valeroyl Chloride ValeroylChloride->FC_Acylation Phenylpentanone 1-Phenylpentan-1-one FC_Acylation->Phenylpentanone Reduction Wolff-Kishner or Clemmensen Reduction Phenylpentanone->Reduction Pentylbenzene Pentylbenzene Reduction->Pentylbenzene Bromination Radical Bromination (AIBN or light) Pentylbenzene->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Product This compound Bromination->Product Drug_Receptor_Interaction cluster_drug This compound Moiety cluster_receptor Biological Target (Receptor) Phenyl Phenyl Group (Scaffold/Recognition) HydrophobicPocket Hydrophobic Pocket Phenyl->HydrophobicPocket Hydrophobic Interaction Linker Pentyl Chain (Flexible Linker) OtherBindingSite Other Binding Site Linker->OtherBindingSite Positioning Bromine Bromine Atom (Halogen Bonding, Lipophilicity) HalogenBondAcceptor Halogen Bond Acceptor (e.g., C=O) Bromine->HalogenBondAcceptor Halogen Bond

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (4-Bromopentyl)benzene

This technical guide provides a detailed exploration of viable synthetic pathways for this compound, a potentially valuable building block in medicinal chemistry and materials science. The document outlines three distinct retrosynthetic approaches, complete with detailed experimental protocols, quantitative data, and logical diagrams to facilitate laboratory implementation.

Executive Summary

The synthesis of this compound can be approached through several strategic disconnections. This guide details three primary pathways:

  • Pathway 1: Alkene Hydrobromination. This route involves the synthesis of 4-phenyl-1-pentene (B84478) followed by an anti-Markovnikov hydrobromination.

  • Pathway 2: Nucleophilic Substitution of an Alcohol. This pathway focuses on the preparation of 4-phenyl-1-pentanol and its subsequent conversion to the target alkyl bromide.

  • Pathway 3: Decarboxylative Halogenation. This approach utilizes the Hunsdiecker reaction on 5-phenylhexanoic acid to yield this compound.

Each pathway is presented with a thorough analysis of its steps, including reaction conditions, yields, and purification methods.

Pathway 1: Synthesis via Alkene Hydrobromination

This pathway constructs the carbon skeleton first and then introduces the bromine atom at the desired position via an anti-Markovnikov addition to an alkene.

Logical Workflow for Pathway 1

Pathway 1 3-Phenylpropanal (B7769412) 3-Phenylpropanal 4-Phenyl-1-pentene 4-Phenyl-1-pentene 3-Phenylpropanal->4-Phenyl-1-pentene Wittig Reaction Propyltriphenylphosphonium bromide Propyltriphenylphosphonium bromide Propyltriphenylphosphonium bromide->4-Phenyl-1-pentene This compound This compound 4-Phenyl-1-pentene->this compound Anti-Markovnikov Hydrobromination

Diagram 1: Synthesis of this compound via Alkene Hydrobromination.
Step 1.1: Synthesis of 3-Phenylpropanal

3-Phenylpropanal can be synthesized via the selective hydrogenation of cinnamaldehyde (B126680).

Experimental Protocol: A solution of cinnamaldehyde in ethanol (B145695) is hydrogenated over a palladium-on-carbon catalyst (5% Pd/C) at a pressure of 4 to 8 MPa and a temperature between 55 and 90°C. The reaction is carried out in the presence of 1-5 wt.% water relative to the amount of cinnamaldehyde to achieve high selectivity and yield.[1] Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-phenylpropanal.

Reactant/ReagentMolar Eq.Notes
Cinnamaldehyde1.0
5% Pd/Ccatalytic
Hydrogenexcess4-8 MPa
Ethanolsolvent
Water1-5 wt.%
ProductYield
3-PhenylpropanalHigh
Step 1.2: Synthesis of 4-Phenyl-1-pentene via Wittig Reaction

Experimental Protocol: To a suspension of propyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, a strong base such as n-butyllithium (1.1 eq) is added dropwise. The resulting deep red solution of the ylide is stirred for 30 minutes. A solution of 3-phenylpropanal (1.0 eq) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 4-phenyl-1-pentene.

Reactant/ReagentMolar Eq.Notes
Propyltriphenylphosphonium bromide1.1
n-Butyllithium1.1
3-Phenylpropanal1.0
Anhydrous THFsolvent
ProductYield
4-Phenyl-1-penteneGood
Step 1.3: Anti-Markovnikov Hydrobromination of 4-Phenyl-1-pentene

Experimental Protocol: To a solution of 4-phenyl-1-pentene (1.0 eq) in a suitable solvent like diethyl ether or pentane (B18724), hydrogen bromide (HBr) gas is bubbled through, or a solution of HBr in acetic acid is added. A radical initiator, such as benzoyl peroxide or AIBN (catalytic amount), is added to the reaction mixture.[2][3] The reaction is often irradiated with UV light to facilitate radical formation. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is washed with aqueous sodium bicarbonate solution to neutralize excess acid, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude this compound is purified by vacuum distillation.

Reactant/ReagentMolar Eq.Notes
4-Phenyl-1-pentene1.0
Hydrogen Bromideexcess
Benzoyl Peroxide/AIBNcatalyticRadical initiator
ProductYield
This compoundHigh

Pathway 2: Synthesis via Nucleophilic Substitution of an Alcohol

This approach involves the synthesis of a key alcohol intermediate, 4-phenyl-1-pentanol, followed by its conversion to the target bromide.

Logical Workflow for Pathway 2

Pathway 2 3-Phenylpropyl bromide 3-Phenylpropyl bromide 4-Phenyl-1-pentanol 4-Phenyl-1-pentanol 3-Phenylpropyl bromide->4-Phenyl-1-pentanol Grignard Reaction Magnesium Magnesium Magnesium->4-Phenyl-1-pentanol Ethylene (B1197577) oxide Ethylene oxide Ethylene oxide->4-Phenyl-1-pentanol This compound This compound 4-Phenyl-1-pentanol->this compound Appel Reaction

Diagram 2: Synthesis of this compound via an Alcohol Intermediate.
Step 2.1: Synthesis of 3-Phenylpropyl bromide

3-Phenylpropyl bromide can be prepared from 3-phenyl-1-propanol (B195566).

Experimental Protocol: To a solution of 3-phenyl-1-propanol (1.0 eq) and pyridine (B92270) (1.2 eq) in anhydrous diethyl ether at 0 °C, phosphorus tribromide (PBr₃, 0.4 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by the slow addition of ice-water. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with dilute HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 3-phenylpropyl bromide, which can be purified by distillation. A yield of 97% has been reported for a similar reaction where the sulfonyl ester of 3-phenyl propanol (B110389) was reacted with LiBr.[4]

Reactant/ReagentMolar Eq.Notes
3-Phenyl-1-propanol1.0
Phosphorus tribromide0.4
Pyridine1.2
Anhydrous diethyl ethersolvent
ProductYield
3-Phenylpropyl bromideHigh
Step 2.2: Synthesis of 4-Phenyl-1-pentanol

Experimental Protocol: A Grignard reagent is first prepared from 3-phenylpropyl bromide (1.0 eq) and magnesium turnings (1.1 eq) in anhydrous THF. The reaction is initiated with a small crystal of iodine. Once the Grignard reagent formation is complete, the solution is cooled to 0 °C. A solution of ethylene oxide (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction is stirred at room temperature for 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude 4-phenyl-1-pentanol is purified by vacuum distillation.

Reactant/ReagentMolar Eq.Notes
3-Phenylpropyl bromide1.0
Magnesium turnings1.1
Ethylene oxide1.1
Anhydrous THFsolvent
ProductYield
4-Phenyl-1-pentanolGood
Step 2.3: Synthesis of this compound via Appel Reaction

Experimental Protocol: To a cooled solution (0 °C) of 4-phenyl-1-pentanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), carbon tetrabromide (CBr₄, 1.3 eq) and triphenylphosphine (B44618) (PPh₃, 1.5 eq) are added under a nitrogen atmosphere.[5] The resulting mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.[5] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is triturated with pentane or hexane (B92381) to precipitate triphenylphosphine oxide, which is then removed by filtration. The filtrate is concentrated, and the crude this compound is purified by column chromatography on silica gel or by vacuum distillation. High yields are typically observed for the Appel reaction with primary and secondary alcohols.[6][7][8][9]

Reactant/ReagentMolar Eq.Notes
4-Phenyl-1-pentanol1.0
Carbon tetrabromide (CBr₄)1.3
Triphenylphosphine (PPh₃)1.5
Anhydrous DCMsolvent
ProductYield
This compound>80%

Pathway 3: Synthesis via Decarboxylative Halogenation (Hunsdiecker Reaction)

This pathway involves the synthesis of a carboxylic acid with one additional carbon atom, followed by a decarboxylative bromination to yield the target molecule.

Logical Workflow for Pathway 3

Pathway 3 5-Phenylhexanoic acid 5-Phenylhexanoic acid This compound This compound 5-Phenylhexanoic acid->this compound Hunsdiecker Reaction Silver(I) oxide Silver(I) oxide Silver(I) oxide->this compound Bromine Bromine Bromine->this compound

Diagram 3: Synthesis of this compound via the Hunsdiecker Reaction.
Step 3.1: Synthesis of 5-Phenylhexanoic Acid

A plausible synthesis of 5-phenylhexanoic acid involves the alkylation of a suitable phenyl-substituted nucleophile.

Experimental Protocol (adapted from a similar synthesis): To a solution of lithium diisopropylamide (LDA), prepared from diisopropylamine (B44863) (1.1 eq) and n-butyllithium (1.1 eq) in anhydrous THF at -78 °C, a solution of ethyl phenylacetate (B1230308) (1.0 eq) in anhydrous THF is added dropwise. After stirring for 1 hour, 1-bromo-3-chloropropane (B140262) (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched, and the ester is hydrolyzed with aqueous KOH, followed by acidification to yield 5-phenylhexanoic acid. A similar malonic ester synthesis for 5-phenylvaleric acid reports a yield of around 70-80%.[10]

Reactant/ReagentMolar Eq.Notes
Ethyl phenylacetate1.0
LDA1.1
1-Bromo-3-chloropropane1.2
KOH (for hydrolysis)excess
HCl (for acidification)excess
ProductYield
5-Phenylhexanoic acid~60-70%
Step 3.2: Synthesis of this compound via Hunsdiecker Reaction

Experimental Protocol: The silver salt of 5-phenylhexanoic acid is prepared by treating the acid with silver(I) oxide. The dry silver salt (1.0 eq) is suspended in anhydrous carbon tetrachloride. To this suspension, a solution of bromine (1.0 eq) in carbon tetrachloride is added dropwise with stirring. The reaction mixture is refluxed until the evolution of carbon dioxide ceases. The silver bromide precipitate is filtered off, and the filtrate is washed with aqueous sodium thiosulfate (B1220275) solution and then with water. The organic layer is dried over anhydrous calcium chloride and concentrated. The crude this compound is purified by vacuum distillation. Good yields are generally obtained for long-chain alkyl groups.[11] A modification of this reaction using mercuric oxide and bromine on the free carboxylic acid can also be employed.[11]

Reactant/ReagentMolar Eq.Notes
Silver 5-phenylhexanoate1.0
Bromine1.0
Carbon tetrachloridesolvent
ProductYield
This compoundGood

Quantitative Data Summary

PathwayStepStarting Material(s)ProductReported/Expected Yield
1 1.1Cinnamaldehyde3-PhenylpropanalHigh[1]
1.23-Phenylpropanal, Propyltriphenylphosphonium bromide4-Phenyl-1-penteneGood
1.34-Phenyl-1-penteneThis compoundHigh
2 2.13-Phenyl-1-propanol3-Phenylpropyl bromideHigh (e.g., 97%)[4]
2.23-Phenylpropyl bromide, Ethylene oxide4-Phenyl-1-pentanolGood
2.34-Phenyl-1-pentanolThis compound>80%[7][8]
3 3.1Ethyl phenylacetate, 1-Bromo-3-chloropropane5-Phenylhexanoic acid~60-70%[10]
3.25-Phenylhexanoic acidThis compoundGood[11]

Conclusion

This guide has presented three distinct and viable synthetic pathways for the preparation of this compound. Pathway 2, proceeding through the nucleophilic substitution of 4-phenyl-1-pentanol, appears to be a highly efficient route with well-documented, high-yielding reactions like the Appel reaction. Pathway 1 offers a solid alternative, relying on the well-established Wittig reaction and a regioselective hydrobromination. Pathway 3, utilizing the Hunsdiecker reaction, provides a classic, albeit potentially lower-yielding, alternative. The choice of the optimal pathway will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

References

Spectroscopic Analysis of (4-Bromopentyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Bromopentyl)benzene (CAS No. 65511-83-3). Due to the limited availability of public experimental spectra for this specific compound, this guide combines predicted data with established spectroscopic principles to offer a robust analytical resource. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed to support laboratory professionals in their research and development activities.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational predictions and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25 - 7.35m2HAr-H (meta to alkyl)
7.10 - 7.20m3HAr-H (ortho & para to alkyl)
4.05 - 4.15m1HCH-Br
2.60 - 2.70t2HAr-CH₂
1.70 - 1.90m2HCH₂
1.65 - 1.75m2HCH₂
1.00 - 1.10d3HCH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Predicted)

Chemical Shift (δ) ppmAssignment
141.5Ar-C (quaternary)
128.8Ar-CH
128.5Ar-CH
126.0Ar-CH
55.0C-Br
38.0CH₂
35.0Ar-CH₂
25.0CH₂
22.0CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3080 - 3010MediumAromatic C-H Stretch
2950 - 2850StrongAliphatic C-H Stretch
1600, 1495, 1450Medium-WeakAromatic C=C Bending
750 - 700StrongC-H Out-of-plane Bending (Monosubstituted Benzene)
600 - 500Medium-StrongC-Br Stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
226/228~5 / 5[M]⁺ / [M+2]⁺ (Molecular ion)
14710[M - Br]⁺
91100[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[1]

  • Instrumentation : Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming : The instrument's software will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to enhance spectral resolution.[1]

  • Acquisition : Set the appropriate acquisition parameters, including the number of scans and pulse sequence, and initiate data collection.[1]

  • Data Processing : The acquired Free Induction Decay (FID) signal is converted into a spectrum via a Fourier Transform. The resulting spectrum is then phased, baseline-corrected, and referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)
  • Sample Preparation : As this compound is a liquid at room temperature, a thin film can be prepared by placing a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[3]

  • Sample Analysis : Place the prepared salt plates into the sample holder of the IR spectrometer.

  • Data Acquisition : A background spectrum of the clean salt plates is typically run first. Then, the infrared beam is passed through the sample, and the absorbance is measured as a function of wavenumber.

  • Data Processing : The instrument's software subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (Electron Ionization - EI) Protocol
  • Sample Introduction : A small, pure sample of this compound is introduced into the mass spectrometer, often via a direct insertion probe or after separation using Gas Chromatography (GC).

  • Ionization : In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and inducing fragmentation.[4][5]

  • Mass Analysis : The resulting ions are accelerated and directed into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection : A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolve in CDCl3 Sample->Dissolution Neat_Liquid Prepare Neat Liquid Film Sample->Neat_Liquid MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Neat_Liquid->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Workflow for Spectroscopic Analysis of this compound.

Mass_Spec_Fragmentation M [(C₆H₅)(C₅H₁₀Br)]⁺ m/z = 226/228 M_minus_Br [M - Br]⁺ m/z = 147 M->M_minus_Br Loss of Br• Tropylium [C₇H₇]⁺ m/z = 91 M->Tropylium Benzylic Cleavage M_minus_Br->Tropylium Rearrangement & Fragmentation Loss_C4H8 Loss of C₄H₈

Predicted Mass Spectrometry Fragmentation of this compound.

Spectroscopy_Structure_Relationship cluster_techniques Spectroscopic Techniques cluster_info Structural Information Provided Compound This compound NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS Connectivity Carbon-Hydrogen Framework Connectivity NMR->Connectivity Functional_Groups Functional Groups (C-Br, Aromatic C-H) IR->Functional_Groups Molecular_Weight Molecular Weight Elemental Composition (Br isotope pattern) MS->Molecular_Weight

Relationship Between Spectroscopic Techniques and Structural Information.

References

(4-Bromopentyl)benzene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a technical summary of (4-Bromopentyl)benzene, a halogenated aromatic hydrocarbon. It is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. The information covers its fundamental chemical properties, structural identification, and a representative synthetic workflow.

Chemical Properties and Identifiers

This compound is a chemical compound with the molecular formula C₁₁H₁₅Br[1]. Its key identifying information and physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 65511-83-3[1][2]
Molecular Weight 227.14 g/mol [1][2][3]
Molecular Formula C₁₁H₁₅Br[1][2]
IUPAC Name 4-bromopentylbenzene[3]
SMILES CC(Br)CCCC1=CC=CC=C1[1][2]

Structural and Identification Diagram

The logical relationship between the compound's name, its structural representation (SMILES), and its primary identifier (CAS Number) is crucial for unambiguous scientific communication. The following diagram illustrates this relationship.

Diagram 1: Identification of this compound A This compound B CAS: 65511-83-3 A->B is identified by C MW: 227.14 g/mol A->C has D SMILES: CC(Br)CCCCc1ccccc1 A->D is represented by

Diagram 1: Identification of this compound

Synthetic Approach: A General Workflow

This compound can be synthesized through various routes. A common conceptual approach involves the bromination of the corresponding alcohol, 5-phenyl-2-pentanol. The following diagram outlines a generalized experimental workflow for such a transformation, which typically utilizes a brominating agent like phosphorus tribromide (PBr₃).

Experimental Protocol:

  • Reaction Setup: The starting material, 5-phenyl-2-pentanol, is dissolved in a suitable anhydrous aprotic solvent (e.g., diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0°C.

  • Reagent Addition: Phosphorus tribromide (PBr₃) is added dropwise to the cooled solution with vigorous stirring. The addition rate is controlled to maintain the reaction temperature below 5°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by the slow addition of water or saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography, to yield pure this compound.

Diagram 2: Synthesis Workflow for this compound A 1. Dissolve 5-phenyl-2-pentanol in anhydrous ether at 0°C B 2. Add PBr3 dropwise (maintain T < 5°C) A->B C 3. Stir at room temperature (Monitor by TLC) B->C D 4. Quench with H2O & Separate layers C->D E 5. Wash, Dry & Evaporate organic phase D->E F 6. Purify by Column Chromatography E->F G Pure this compound F->G

Diagram 2: Synthesis Workflow for this compound

References

An In-depth Technical Guide to the Physical Properties of (4-Bromopentyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of (4-Bromopentyl)benzene, a compound of interest in organic synthesis and drug discovery. This document details its boiling point and density, outlines the experimental protocols for their determination, and presents a plausible synthetic route.

Core Physical Properties

For comparative purposes, the physical properties of related compounds are presented below.

PropertyValue
Molecular Formula C₁₁H₁₅Br
Molecular Weight 227.14 g/mol [1][2]
Boiling Point Not available
Density Not available

Experimental Protocols for Physical Property Determination

Accurate determination of the boiling point and density of this compound is crucial for its application in research and development. The following are detailed experimental protocols for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample of a liquid organic compound is the Thiele tube method.

Materials:

  • This compound sample

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube or fusion tube

  • Heating mantle or Bunsen burner

  • Mineral oil or other suitable heating bath fluid

  • Stand and clamps

Procedure:

  • A small amount (approximately 0.5-1 mL) of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is securely attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • The assembly is then clamped and immersed in a Thiele tube containing mineral oil, making sure the sample is below the oil level and the open end of the test tube is above the oil.

  • The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the heating oil, ensuring a uniform temperature.

  • As the temperature rises, a slow stream of bubbles will begin to emerge from the open end of the capillary tube.

  • Heating is continued until a steady and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This temperature is recorded.

Determination of Density

Density is a fundamental physical property defined as mass per unit volume. The density of a liquid can be accurately determined using a pycnometer or a graduated cylinder and a balance.

Materials:

  • This compound sample

  • Pycnometer (specific gravity bottle) or a graduated cylinder

  • Analytical balance

  • Thermometer

  • Water bath (for temperature control)

Procedure using a Pycnometer:

  • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.

  • The pycnometer is then filled with the this compound sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is placed in a water bath at a constant, known temperature (e.g., 20°C) to allow the liquid to reach thermal equilibrium.

  • The mass of the pycnometer filled with the sample is then accurately measured.

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and its mass is measured.

  • The density of the this compound is calculated using the following formula: Density of sample = (Mass of sample / Mass of water) * Density of water

Synthesis of this compound

A plausible synthetic route to this compound involves a Friedel-Crafts acylation followed by a series of reduction and bromination steps. This multi-step synthesis is a common strategy for introducing functionalized alkyl chains to an aromatic ring.

A logical workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow Benzene Benzene Intermediate1 5-Phenyl-1-pentanone Benzene->Intermediate1 Friedel-Crafts Acylation AcylChloride 5-Phenylvaleryl chloride AcylChloride->Intermediate1 Intermediate2 5-Phenyl-1-pentanol Intermediate1->Intermediate2 Reduction Product This compound Intermediate2->Product Bromination Reagent1 AlCl₃ Reagent1->Intermediate1 Reagent2 1. LiAlH₄ 2. H₂O Reagent2->Intermediate2 Reagent3 PBr₃ Reagent3->Product

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol for Synthesis (Hypothetical):

  • Friedel-Crafts Acylation: Benzene is reacted with 5-phenylvaleryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 5-phenyl-1-pentanone.

  • Reduction of the Ketone: The carbonyl group of 5-phenyl-1-pentanone is reduced to a hydroxyl group using a reducing agent like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup to yield 5-phenyl-1-pentanol.

  • Bromination of the Alcohol: The hydroxyl group of 5-phenyl-1-pentanol is then substituted with bromine using a brominating agent such as phosphorus tribromide (PBr₃) to afford the final product, this compound.

This technical guide provides foundational information on the physical properties and a potential synthetic route for this compound. The provided experimental protocols offer a starting point for researchers to accurately characterize this compound for its various applications.

References

An In-depth Technical Guide to the Solubility of (4-Bromopentyl)benzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected solubility of (4-Bromopentyl)benzene in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility profile based on the compound's structural features and established chemical principles. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, enabling researchers to generate precise quantitative data.

Physicochemical Properties of this compound

This compound is an organic compound with the molecular formula C₁₁H₁₅Br.[1] Its structure consists of a benzene (B151609) ring substituted with a brominated pentyl chain. Key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₅Br[1]
Molecular Weight 227.14 g/mol [1][2]
IUPAC Name 1-Bromo-4-phenylpentane
CAS Number 65511-83-3[2][3]
Appearance Colorless to light yellow clear liquid (predicted for similar compounds)[4]
Boiling Point ~261.8 °C at 760 mmHg (predicted for a similar isomer)[4]
LogP (Octanol-Water Partition Coefficient) 3.7927 (computationally predicted)[3]

The LogP value of approximately 3.79 indicates that this compound is significantly more soluble in octanol (B41247) than in water, suggesting a lipophilic or nonpolar character.[3] This is a key indicator of its likely solubility in organic solvents.

Expected Qualitative Solubility Profile

Based on the chemical principle of "like dissolves like," the solubility of a solute is highest in a solvent with a similar polarity.[5][6] this compound possesses a large nonpolar region (the benzene ring and the pentyl chain) and a polarizable bromine atom. This structure suggests that it will be readily soluble in nonpolar and moderately polar organic solvents, and poorly soluble in highly polar solvents like water. The pentyl chain, in particular, contributes to its solubility in organic solvents.[4]

Table of Expected Qualitative Solubility:

Solvent ClassCommon SolventsExpected Solubility of this compoundRationale
Nonpolar Aprotic Hexane, Toluene, BenzeneHighly SolubleThe nonpolar nature of these solvents will effectively solvate the nonpolar aryl and alkyl portions of the molecule. Similar alkylbenzenes are soluble in these solvents.[7][8]
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM)SolubleThese solvents have sufficient polarity to interact with the polarizable bromine atom while also being able to solvate the nonpolar parts of the molecule.
Polar Protic Ethanol, MethanolSparingly Soluble to SolubleThe ability to form strong hydrogen bonds is limited. While the overall polarity of these solvents should allow for some degree of dissolution, solubility is expected to be lower than in nonpolar or polar aprotic solvents. The solubility in alcohols generally decreases as the carbon chain of the alcohol decreases.
Highly Polar WaterInsolubleThe large nonpolar hydrocarbon portion of this compound will prevent it from dissolving in water. Similar brominated aromatic compounds are insoluble in water.[8][9]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure that can be adapted for various solvents and temperatures.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane, ethyl acetate), analytical grade

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The goal is to create a suspension where undissolved solute is visible.

    • Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm the continued presence of undissolved solid.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a few hours to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

    • Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of this compound.

  • Calculation of Solubility:

    • From the measured concentration of the diluted sample, calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.[10][11][12]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result A Add excess solute to known volume of solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solute to settle B->C D Centrifuge to remove suspended solid C->D E Withdraw aliquot of supernatant D->E F Dilute sample to known concentration E->F G Analyze by HPLC, GC, or UV-Vis F->G H Calculate Solubility G->H

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

Commercially available (4-Bromopentyl)benzene suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-Bromopentyl)benzene for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a valuable reagent for researchers, scientists, and professionals in the field of drug development. This document outlines commercially available suppliers, a detailed experimental protocol for its synthesis, and visual representations of its retrosynthetic analysis and experimental workflow.

Core Compound Information

This compound is an organic compound with the chemical formula C₁₁H₁₅Br. Its structure consists of a benzene (B151609) ring attached to a pentyl chain with a bromine atom at the fourth position. This bifunctional molecule, possessing both an aromatic ring and a reactive alkyl bromide, makes it a versatile building block in organic synthesis, particularly for the introduction of a 5-phenylpentan-2-yl moiety.

Chemical Structure:

CAS Number: 65511-83-3[1][2][3][4]

Commercial Availability

For researchers requiring this compound for their work, several commercial suppliers offer this compound. The following table summarizes the available information from various vendors to facilitate easy comparison.

SupplierCatalog NumberPurityAvailable Quantities
ChemSceneCS-0272221≥98%Inquire
Aldlab ChemicalsA21268695%1g, 5g
BLD PharmBD136733InquireInquire

Experimental Protocols: Synthesis of this compound

Reaction Scheme:

C₆H₆ + Br-CH(CH₃)-(CH₂)₃-Br ---(AlCl₃)--> C₆H₅-CH(CH₃)-(CH₂)₃-Br + HBr

Materials and Equipment:

  • Reagents:

    • Benzene (anhydrous)

    • 1,4-Dibromopentane (B1359787)

    • Aluminum chloride (AlCl₃, anhydrous)

    • Hydrochloric acid (HCl, aqueous solution)

    • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

    • Sodium sulfate (B86663) (Na₂SO₄, anhydrous)

    • Dichloromethane (CH₂Cl₂)

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Reflux condenser with a gas trap

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser connected to a gas trap (to absorb evolved HBr), and a dropping funnel.

  • Reagent Charging: Charge the flask with anhydrous benzene (200 mL) and cool the flask in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.2 equivalents) to the stirred benzene.

  • Substrate Addition: Dissolve 1,4-dibromopentane (1 equivalent) in anhydrous benzene (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the reaction mixture over crushed ice and dilute hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield pure this compound.

Visualizations

Retrosynthetic Analysis

The following diagram illustrates a logical retrosynthetic pathway for this compound, identifying the key bond disconnection and the corresponding starting materials.

Retrosynthesis Target This compound Precursor Benzene + 1,4-Dibromopentane Target->Precursor C-C Disconnection (Friedel-Crafts Alkylation)

Caption: Retrosynthetic analysis of this compound.

Experimental Workflow

This diagram outlines the major steps in the proposed synthesis of this compound.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Assemble dry glassware Charge 2. Charge Benzene and cool Setup->Charge Catalyst 3. Add AlCl3 Charge->Catalyst Add_Substrate 4. Add 1,4-Dibromopentane solution Catalyst->Add_Substrate Stir 5. Stir at room temperature Add_Substrate->Stir Quench 6. Quench with ice/HCl Stir->Quench Extract 7. Separate and wash organic layer Quench->Extract Dry 8. Dry and concentrate Extract->Dry Purify 9. Purify by distillation/chromatography Dry->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Safety and Handling Precautions for (4-Bromopentyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (4-Bromopentyl)benzene could be located. The following information is compiled from data on structurally similar compounds, including other brominated alkylbenzenes. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted before handling this chemical.

This technical guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for researchers, scientists, and professionals in drug development. The information is based on data extrapolated from analogous compounds and general principles of laboratory safety.

Chemical and Physical Properties

Quantitative data for this compound and a structurally similar compound, Bromobenzene, are summarized below for comparison. The data for this compound are primarily computed properties from databases such as PubChem.

PropertyThis compound (Computed)Bromobenzene (Experimental)Data Source
Molecular Formula C₁₁H₁₅BrC₆H₅Br[1]
Molecular Weight 227.14 g/mol 157.01 g/mol [1]
Boiling Point Not Available156 °C
Flash Point Not Available51 °C
Density Not Available1.495 g/cm³
LogP (Octanol-Water Partition Coefficient) 4.23.14[1][2]
Vapor Pressure Not Available4.3 hPa @ 20 °C

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be hazardous. The GHS classification for a related compound, 1-Bromo-4-isopropylbenzene, indicates it is a skin and serious eye irritant.[3] Benzene and its derivatives are known to have significant health effects.[4][5]

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[3]

  • Eye Irritation: Likely to cause serious eye irritation.[3]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Chronic Toxicity: Prolonged or repeated exposure may cause damage to organs. Benzene, a related core structure, is a known carcinogen and may cause genetic defects.[4][5]

  • Environmental Hazards: Expected to be toxic to aquatic life with long-lasting effects.[3]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following provides a general guideline.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound risk Assess potential for skin/eye contact, inhalation, or ingestion start->risk eye_protection Eye Protection: Chemical safety goggles or face shield. (Ref: 29 CFR 1910.133 or EN166) [5] risk->eye_protection hand_protection Hand Protection: Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect before use. risk->hand_protection body_protection Body Protection: Laboratory coat, closed-toe shoes. Consider flame-retardant clothing. [6] risk->body_protection respiratory_protection Respiratory Protection: Required if vapors/aerosols are generated outside a fume hood. [6] risk->respiratory_protection

Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mists.[6]

  • Keep away from heat, sparks, and open flames.[2]

  • Use only non-sparking tools and take precautionary measures against static discharge.[2]

  • Wash hands thoroughly after handling.[3]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Store in a locked-up, designated area.[8]

Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Accidental Release Measures
  • Minor Spill:

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Absorb spill with inert material (e.g., sand, vermiculite).[3]

    • Collect in a suitable, closed container for disposal.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert emergency personnel.

    • Prevent entry into waterways, sewers, and confined areas.

    • Contain the spill if it can be done without risk.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[2]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air.[2] Hazardous combustion products include carbon oxides and hydrogen bromide.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

  • Dispose of this chemical and its container in accordance with local, regional, and national regulations.

  • Do not allow to enter drains or waterways.[3]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

Logical Relationships in Emergency Response

The following diagram illustrates the logical flow of actions in case of an accidental exposure to this compound.

Emergency_Response_Flow cluster_incident Incident Occurs cluster_response Immediate Response cluster_reporting Follow-up Actions exposure Accidental Exposure (Skin/Eye Contact, Inhalation, Ingestion) remove_from_source Remove from source of exposure. Ensure safety of responder. exposure->remove_from_source first_aid Administer First Aid (See Table in Section 4.1) remove_from_source->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical report_incident Report incident to supervisor and safety officer. seek_medical->report_incident decontaminate Decontaminate the affected area. report_incident->decontaminate review_sops Review and update Standard Operating Procedures. decontaminate->review_sops

Caption: Logical workflow for emergency response following an accidental exposure.

References

(4-Bromopentyl)benzene: A Technical Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Bromopentyl)benzene is a substituted aromatic hydrocarbon with potential applications in organic synthesis and as a building block in the development of new chemical entities. A thorough understanding of its reactivity and stability is crucial for its effective utilization and for ensuring the integrity of experimental outcomes. This technical guide provides an in-depth analysis of the chemical behavior of this compound, drawing upon established principles of organic chemistry and spectroscopic data.

Core Chemical Properties

This compound possesses a chemical structure that combines an aromatic phenyl ring with a five-carbon aliphatic chain containing a bromine atom at the fourth position. This unique combination of a secondary alkyl bromide and a phenyl group dictates its reactivity profile, making it susceptible to a range of chemical transformations.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrChemScene[1]
Molecular Weight 227.14 g/mol ChemScene[1]
LogP 3.7927ChemScene[1]
Hydrogen Bond Acceptors 0ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 4ChemScene[1]

Reactivity Profile

The reactivity of this compound is primarily centered around two key functionalities: the secondary bromoalkane group and the benzene (B151609) ring.

Reactions at the Alkyl Chain

The carbon-bromine bond in the pentyl chain is the most reactive site for nucleophilic substitution and elimination reactions. As a secondary alkyl bromide, it can undergo both S(_N)1 and S(_N)2 reactions, with the outcome often dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

  • Nucleophilic Substitution (S(N)1 and S(_N)2): Strong, sterically unhindered nucleophiles in polar aprotic solvents will favor the S(_N)2 pathway, leading to inversion of stereochemistry at the chiral center (if applicable). Weaker nucleophiles in polar protic solvents, particularly with heating, will promote the S(_N)1 mechanism, proceeding through a secondary carbocation intermediate. This carbocation can be stabilized by the adjacent phenyl group through hyperconjugation. Hydrolysis of secondary alkyl bromides can occur, particularly under forcing conditions such as heating in water, and may proceed via an S(_N)1 mechanism.[2][3] The presence of a base can accelerate hydrolysis.[4] In alkaline hydrothermal water at high temperatures (e.g., 250 °C), hydrolysis of secondary alkyl halides has been shown to proceed with inversion of stereochemistry, suggesting an S(_N)2-like mechanism.

  • Elimination (E1 and E2): In the presence of strong, bulky bases, E2 elimination is favored, leading to the formation of a double bond in the pentenyl chain. The major product would likely be the more substituted (Zaitsev) alkene. E1 elimination can compete with S(_N)1 reactions, especially at higher temperatures, and also proceeds through a carbocation intermediate.

The interplay between substitution and elimination is a key consideration when designing reactions involving the alkyl chain of this compound.

Figure 1: Competing reaction pathways at the secondary bromide of this compound.

Reactions involving the Benzene Ring

The phenyl group in this compound can undergo electrophilic aromatic substitution. The pentyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the alkyl chain.

  • Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) will yield a mixture of ortho- and para-substituted products.[5]

  • Nitration: Reaction with a mixture of nitric acid and sulfuric acid will introduce a nitro group at the ortho and para positions.

  • Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a Lewis acid, can introduce alkyl or acyl groups to the aromatic ring, again primarily at the ortho and para positions.[6]

It is important to note that the reaction conditions for electrophilic aromatic substitution must be carefully chosen to avoid side reactions at the bromo-substituted alkyl chain.

Figure 2: Electrophilic aromatic substitution pathways for this compound.

Stability and Degradation

The stability of this compound is influenced by environmental factors such as heat, light, and the presence of reactive chemical species.

  • Thermal Stability: Alkyl halides can undergo thermal decomposition, typically through elimination of hydrogen halide.[7] For secondary bromides, this process may occur at elevated temperatures. The presence of impurities or catalytic surfaces can lower the decomposition temperature.

  • Photochemical Stability: Alkyl bromides are susceptible to photolysis upon exposure to UV light, which can lead to cleavage of the carbon-bromine bond and the formation of radical intermediates.[8][9] These radicals can then participate in a variety of subsequent reactions, leading to degradation of the compound.

  • Hydrolytic Stability: As a secondary alkyl bromide, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions and at elevated temperatures, to form the corresponding alcohol, 5-phenyl-2-pentanol.[10]

Experimental Protocols

Synthesis of this compound (Illustrative)

A plausible synthetic route to this compound involves the bromination of 5-phenyl-2-pentanol.

Materials:

  • 5-phenyl-2-pentanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-phenyl-2-pentanol in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over ice water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

Synthesis_Workflow Start Start: 5-phenyl-2-pentanol in Diethyl Ether Step1 Cool to 0-10 °C Start->Step1 Step2 Add PBr₃ dropwise Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Reaction Monitoring (TLC) Step3->Step4 Step5 Work-up: Quench with ice water Step4->Step5 Reaction Complete Step6 Extraction with Diethyl Ether Step5->Step6 Step7 Wash with NaHCO₃, H₂O, Brine Step6->Step7 Step8 Dry over MgSO₄ Step7->Step8 Step9 Concentrate in vacuo Step8->Step9 Step10 Purification: Flash Column Chromatography Step9->Step10 End End Product: This compound Step10->End

Figure 3: A generalized workflow for the synthesis of this compound.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.0-7.5 ppm), a multiplet for the methine proton attached to the bromine (downfield shift), and signals for the aliphatic protons of the pentyl chain.[11]

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the aliphatic carbons. The carbon bonded to the bromine will be significantly deshielded and appear at a downfield chemical shift.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of this compound and for identifying potential degradation products. The mass spectrum will show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of bromine and cleavage of the alkyl chain.[13][14]

Conclusion

This compound is a versatile molecule with a reactivity profile governed by its secondary alkyl bromide and phenyl functionalities. A comprehensive understanding of its potential for nucleophilic substitution, elimination, and electrophilic aromatic substitution reactions, as well as its stability under various conditions, is essential for its successful application in research and development. Careful control of reaction conditions and appropriate analytical monitoring are paramount to achieving desired outcomes and ensuring the integrity of experimental results.

References

The Genesis of a Key Synthetic Building Block: A Technical Guide to (4-Bromopentyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, history, and synthesis of (4-Bromopentyl)benzene (CAS Number: 65511-83-3). This versatile brominated aromatic compound has emerged as a valuable building block in organic synthesis, and this document provides a detailed exploration of its synthesis, including experimental protocols and key analytical data.

While the precise moment of its first discovery remains elusive in readily available literature, the existence and use of this compound as a chemical intermediate are documented in patent literature dating back to at least the mid-1970s. For instance, a 1974 patent mentions its use as a reactant, indicating its availability to the scientific community at that time.[1] The synthesis of this compound and its isomers, such as 2-bromo-5-phenylpentane, has since become a topic of interest for creating more complex molecules.

Plausible Synthetic Pathways

The synthesis of this compound can be approached through several established organic chemistry reactions. While a definitive historical first synthesis is not clearly documented, modern synthetic strategies would likely involve one of two primary routes: the bromination of a phenylpentanol derivative or the alkylation of benzene.

A highly plausible and efficient method for the synthesis of the closely related isomer, 2-bromo-5-phenylpentane, involves the treatment of 5-phenyl-2-pentanol with a brominating agent like phosphorous pentabromide. This reaction provides a clear blueprint for a potential synthesis of this compound from the corresponding 4-phenyl-1-pentanol.

Experimental Protocol: Synthesis of 2-Bromo-5-phenylpentane

The following protocol, adapted from established literature for the synthesis of the isomer 2-bromo-5-phenylpentane, provides a detailed methodology that could be modified for the synthesis of this compound.

Reaction Scheme:

G 5-phenyl-2-pentanol 5-phenyl-2-pentanol 2-Bromo-5-phenylpentane 2-Bromo-5-phenylpentane 5-phenyl-2-pentanol->2-Bromo-5-phenylpentane PBr5, CH2Cl2, 0 °C

Caption: Reaction scheme for the synthesis of 2-bromo-5-phenylpentane.

Materials:

  • 5-phenyl-2-pentanol

  • Phosphorous pentabromide (PBr5)

  • Dichloromethane (B109758) (CH2Cl2)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • A solution of phosphorous pentabromide is prepared by adding bromine in dichloromethane to a solution of phosphorous tribromide in dichloromethane at 0 °C.

  • To this freshly prepared PBr5 solution, 5-phenyl-2-pentanol dissolved in dichloromethane is added dropwise at 0 °C.

  • The reaction mixture is stirred at 0 °C for 2.5 hours and then allowed to warm to room temperature.

  • Water is carefully added to quench the reaction, and the mixture is stirred for one hour.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Quantitative Data

Below is a summary of key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₁H₁₅Br[2]
Molecular Weight 227.14 g/mol [2]
CAS Number 65511-83-3[2]

Logical Workflow for Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Reagents, Conditions Crude Product Crude Product Reaction->Crude Product Purification (e.g., Distillation) Purification (e.g., Distillation) Crude Product->Purification (e.g., Distillation) Pure this compound Pure this compound Purification (e.g., Distillation)->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry IR Spectroscopy IR Spectroscopy Pure this compound->IR Spectroscopy Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Molecular Weight Confirmation Molecular Weight Confirmation Mass Spectrometry->Molecular Weight Confirmation Functional Group Analysis Functional Group Analysis IR Spectroscopy->Functional Group Analysis

Caption: General workflow for the synthesis and characterization of this compound.

This technical guide provides a foundational understanding of this compound, offering insights into its synthesis and importance as a chemical intermediate. Further research into historical archives may yet uncover the original pioneers of this valuable compound.

References

Methodological & Application

Application Notes and Protocol: Formation of (4-Phenylpentyl)magnesium Bromide from (4-Bromopentyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Grignard reagents are powerful organometallic compounds essential for forming carbon-carbon bonds in organic synthesis.[1] Their utility is particularly significant in drug development for constructing complex molecular skeletons. This document provides a detailed protocol for the synthesis of (4-phenylpentyl)magnesium bromide, a Grignard reagent, from (4-bromopentyl)benzene.

The formation of a Grignard reagent is an oxidative insertion of magnesium metal into a carbon-halogen bond.[2] The resulting carbon-magnesium bond polarizes the carbon atom, rendering it highly nucleophilic and basic.[3] Success in this synthesis is critically dependent on three key factors:

  • Anhydrous Conditions: Grignard reagents are strong bases and react rapidly with protic solvents, including atmospheric moisture.[3][4] All glassware and solvents must be scrupulously dried to prevent quenching the reagent.

  • Inert Atmosphere: The reagent is also sensitive to oxygen and should be prepared under an inert atmosphere like dry nitrogen or argon.[2]

  • Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium metal can inhibit the reaction.[5] Activation, often with a small amount of iodine or 1,2-dibromoethane, is typically required to initiate the reaction.[2]

The (4-phenylpentyl)magnesium bromide reagent is a versatile intermediate, enabling the introduction of the 4-phenylpentyl group into various molecules, a valuable strategy in structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the formation of (4-phenylpentyl)magnesium bromide. The yield is highly contingent on the purity of the reagents and the strict exclusion of water and air.

ParameterValue/DescriptionNotes
Starting Material This compoundMust be pure and anhydrous.
Reagent Magnesium Turnings1.2 molar equivalents are typically used to ensure full conversion.[1]
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)Anhydrous diethyl ether is also a suitable solvent.[6]
Initiator Iodine (I₂)A single, small crystal is usually sufficient to activate the magnesium surface.[7]
Typical Concentration 0.5 - 1.0 MA common concentration range for Grignard preparations.[8]
Reaction Temperature ~66 °C (Refluxing THF)The reaction is exothermic and should sustain its own reflux upon initiation.
Reaction Time 1 - 2 hours post-additionMonitor by the consumption of magnesium turnings.[1]
Typical Yield > 90%Highly dependent on maintaining rigorous anhydrous and anaerobic conditions.[9]

Detailed Experimental Protocol

Materials and Equipment:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal

  • Three-neck round-bottom flask

  • Reflux condenser with drying tube (e.g., CaCl₂ or Drierite)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with manifold

Procedure:

  • Apparatus Preparation:

    • Thoroughly clean all glassware and dry it in an oven at >120 °C overnight.[10]

    • Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter while the glassware is still hot.

    • Immediately place the apparatus under a positive pressure of dry nitrogen or argon and allow it to cool to room temperature. This ensures a dry, inert atmosphere.[1]

  • Reagent Charging and Activation:

    • Once cool, briefly remove the gas inlet and add the magnesium turnings (1.2 eq.) and a single small crystal of iodine to the reaction flask.[1] A purple vapor may be observed as the iodine sublimes.

    • Reseal the flask and ensure the inert gas flow is maintained.

  • Initiation of the Reaction:

    • In a separate dry flask under an inert atmosphere, prepare a solution of this compound (1.0 eq.) in anhydrous THF to the desired concentration (e.g., 1.0 M).

    • Transfer this solution to the dropping funnel.

    • Add a small portion (~10%) of the this compound solution from the dropping funnel to the flask containing the magnesium.[1]

    • Observe the mixture closely. Initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy or grayish solution, and spontaneous boiling (reflux) of the THF solvent.[5][11]

    • If the reaction does not start within 5-10 minutes, gently warm the flask with a heating mantle until reflux begins, then immediately remove the heat source.[9] Crushing a piece of magnesium with a dry glass rod can also help expose a fresh reactive surface.[10]

  • Formation of the Grignard Reagent:

    • Once the reaction is initiated and self-sustaining reflux is observed, add the remaining this compound solution dropwise from the funnel.

    • The rate of addition should be controlled to maintain a gentle, steady reflux without the need for external heating.[1] If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath if necessary.

  • Completion and Use:

    • After the addition is complete, the mixture may continue to reflux on its own. Once spontaneous refluxing subsides, continue to stir the reaction mixture for an additional 1-2 hours to ensure all the magnesium has been consumed.[1] Gentle heating may be applied to maintain a slow reflux during this time if necessary.

    • The resulting cloudy, gray-to-brown solution is the (4-phenylpentyl)magnesium bromide reagent. It should be cooled to room temperature and used immediately in the subsequent synthetic step, as Grignard reagents can deteriorate upon standing.[10]

Experimental Workflow Diagram

Grignard_Formation_Workflow A 1. Apparatus Preparation - Flame-dry glassware - Assemble under inert gas (N2/Ar) B 2. Reagent Charging - Add Mg turnings (1.2 eq) - Add Iodine crystal (initiator) A->B D 4. Initiation - Add ~10% of substrate solution to Mg - Observe for reaction start (color change/reflux) B->D C 3. Substrate Preparation - Dissolve this compound (1.0 eq) in anhydrous THF C->D D->D E 5. Dropwise Addition - Add remaining substrate solution slowly to maintain gentle reflux D->E If initiated F 6. Completion - Stir for 1-2 hours post-addition to ensure full conversion E->F G Final Product - Grey/brown solution of (4-Phenylpentyl)magnesium Bromide F->G

Caption: Workflow for the synthesis of (4-Phenylpentyl)magnesium Bromide.

Safety Precautions

  • Grignard reagents are highly reactive and can ignite spontaneously upon exposure to air. The reaction should always be conducted under an inert atmosphere.

  • Anhydrous ethers like THF and diethyl ether are extremely flammable and volatile.[12] Ensure there are no open flames or spark sources in the laboratory.

  • The reaction is exothermic and can become vigorous. Perform the reaction in a chemical fume hood and have a cooling bath ready.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using (4-Bromopentyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond formation reaction between an organohalide and an organoboron compound.[1][2] Its significance in modern organic synthesis is underscored by its wide substrate scope, mild reaction conditions, and tolerance to a variety of functional groups.[3][4] This has led to its extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][5]

(4-Bromopentyl)benzene is a valuable building block that can be utilized in Suzuki coupling reactions to introduce the 4-pentylphenyl moiety into a target molecule. This structural motif is of particular interest in the synthesis of liquid crystals and other functional materials where the alkyl chain length influences the material's physical properties.[6][7] These application notes provide a detailed overview and generalized protocols for the successful execution of Suzuki coupling reactions with this compound.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally accepted to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or its ester derivative is transferred to the palladium center, replacing the bromide.[1][3]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biphenyl (B1667301) product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions

Table 1: Typical Reagents and Catalysts for Suzuki Coupling of this compound

ComponentExampleMolar Equivalents/LoadingPurpose
Aryl HalideThis compound1.0Electrophilic coupling partner
Boronic AcidPhenylboronic Acid1.1 - 1.5Nucleophilic coupling partner
Palladium CatalystPd(PPh₃)₄ or Pd(OAc)₂/Ligand1 - 5 mol%Catalyst for C-C bond formation
Ligand (if using Pd(OAc)₂)PPh₃, SPhos, XPhos2 - 10 mol%Stabilizes and activates the catalyst
BaseK₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0Activates the boronic acid
SolventToluene (B28343), Dioxane, THF, DMF-Reaction medium

Table 2: Representative Reaction Parameters and Expected Yields

Boronic Acid PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80 - 1004 - 1285 - 95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane1006 - 1880 - 92
4-Cyanophenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene90 - 1108 - 2475 - 88

Note: Yields are estimates based on similar reactions and will require optimization for the specific substrate.

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki coupling reaction of this compound with an arylboronic acid.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Deionized Water (2 mL)

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, and inert atmosphere setup (e.g., Schlenk line with argon or nitrogen).

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under the inert atmosphere.

  • Using a syringe, add the degassed toluene and deionized water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biphenyl derivative.

Protocol 2: Procedure using a Pd(OAc)₂ / Phosphine (B1218219) Ligand System

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.08 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (B91453) (10 mL)

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, and inert atmosphere setup.

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100-110 °C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)-X(Ln) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diorgano Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ / Base BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent in Flask) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert heat Heating and Stirring (Monitor by TLC/GC-MS) inert->heat workup Aqueous Workup (Extraction and Washing) heat->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product end End product->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for (4-Bromopentyl)benzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromopentyl)benzene is a substituted aromatic hydrocarbon containing a five-carbon alkyl chain with a bromine atom at the fourth position. Its chemical structure, featuring both a reactive alkyl bromide and a phenyl group, suggests its potential utility as a building block in the synthesis of pharmaceutical intermediates. The phenylpentyl moiety can be incorporated into larger molecules to modulate properties such as lipophilicity, which can influence a drug candidate's pharmacokinetic and pharmacodynamic profile. While specific, large-scale pharmaceutical applications of this compound are not widely documented in publicly available literature, its reactivity is predictable based on fundamental principles of organic chemistry. These notes provide an overview of its potential applications and generalized protocols for its use in key synthetic transformations relevant to pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are important for predicting its behavior in chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₁₁H₁₅Br--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 227.14 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
CAS Number 65511-83-3--INVALID-LINK--[1]
Appearance Not specified (likely a liquid)
Boiling Point Not specified
Melting Point Not specified
LogP 4.2--INVALID-LINK--[2]

Potential Pharmaceutical Applications

The bifunctional nature of this compound allows for its use in various synthetic strategies to construct complex pharmaceutical intermediates.

  • Introduction of a Phenylpentyl Moiety: The 4-phenylpentyl group can be introduced into a target molecule via nucleophilic substitution at the bromine-bearing carbon or through the formation of an organometallic reagent. This lipophilic group can enhance the binding of a drug molecule to its target protein or improve its membrane permeability.

  • Synthesis of Novel Scaffolds: this compound can serve as a starting material for the synthesis of novel carbocyclic and heterocyclic scaffolds. For instance, intramolecular cyclization reactions could lead to the formation of tetralin derivatives, which are present in numerous biologically active compounds.

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Grignard Reagent Formation and Reaction with an Electrophile

This protocol describes the formation of a Grignard reagent from this compound, which can then be used to react with various electrophiles, such as aldehydes, ketones, or esters, to form new carbon-carbon bonds.

Materials and Equipment:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an initiator)

  • Electrophile (e.g., benzaldehyde)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (nitrogen or argon)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

    • Add magnesium turnings to the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

    • Add a small amount of the this compound solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining this compound solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with an Electrophile:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve the electrophile (e.g., benzaldehyde) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the electrophile solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography.

Grignard_Formation_and_Reaction cluster_start Starting Materials cluster_reagent Grignard Reagent Formation cluster_reaction Reaction cluster_product Final Product start_bromopentyl This compound grignard 4-Phenylpentylmagnesium bromide start_bromopentyl->grignard Anhydrous Ether/THF start_mg Mg start_mg->grignard start_electrophile Electrophile (R-CHO) adduct Magnesium alkoxide adduct start_electrophile->adduct grignard->adduct product Alcohol Product adduct->product H₃O⁺ workup Nucleophilic_Substitution cluster_reactants Reactants cluster_process Reaction Process cluster_products Products reactant_bromo This compound reaction SN2 Reaction reactant_bromo->reaction reactant_amine Nucleophile (R₂NH) reactant_amine->reaction reactant_base Base (e.g., K₂CO₃) reactant_base->reaction product_amine Substituted Amine reaction->product_amine product_salt Salt (H-Base⁺ Br⁻) reaction->product_salt

References

Application Notes and Protocols for the Heck Coupling of (4-Bromopentyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck coupling reaction conditions applicable to the unactivated secondary alkyl bromide, (4-Bromopentyl)benzene. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of complex organic molecules. However, the use of unactivated alkyl halides in this reaction presents unique challenges, primarily due to slow oxidative addition and the propensity for β-hydride elimination. Recent advancements in catalysis have led to the development of robust systems capable of overcoming these hurdles.

Catalytic System and Reaction Conditions

The successful Heck coupling of unactivated secondary alkyl bromides like this compound typically requires a palladium catalyst, a suitable ligand, a base, and an appropriate solvent. The choice of these components is critical for achieving high yields and selectivity.

Catalyst: Palladium complexes are the most common catalysts for the Heck reaction.[1] Precatalysts such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium complexes with specific ligands are often used.[2][3]

Ligands: The selection of the ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For unactivated alkyl bromides, bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) have shown significant success.[3][4] Ligands such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been employed effectively in the coupling of unactivated alkyl halides.[3][5]

Bases: A base is required to neutralize the hydrogen halide formed during the reaction and to regenerate the active palladium(0) catalyst.[1] Common bases include inorganic carbonates like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), as well as organic amines.[2][5]

Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethylacetamide (DMAc), and toluene (B28343) are frequently used in Heck reactions.[2][6]

Quantitative Data Summary

The following table summarizes representative conditions and yields for the Heck coupling of unactivated secondary alkyl halides with various alkenes, providing a basis for optimizing the reaction of this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventAlkeneTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (10)Xantphos (20)Cs₂CO₃ (2)Benzene (B151609)Styrene (B11656)RT (visible light)1287[5]
Pd(dppf)Cl₂ (5)--TolueneStyrene10012Moderate to Excellent[3][4]
Pd/C (1)-Bu₃N (1.2)HeptaneMethyl acrylate12024Low to Moderate[4]
Ni(cod)₂ (10)s-Bu-Pybox (12)-THF/NMPStyreneRT24High[4]
CoCl₂(dpph) (5)-Me₃SiCH₂MgCl (2.5)EtherStyrene20886

Experimental Protocols

This section provides a detailed, representative protocol for the Heck coupling of this compound with styrene. This protocol is adapted from established methods for similar unactivated secondary alkyl bromides.[3][5]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous benzene

  • Argon or Nitrogen gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (e.g., 0.025 mmol, 10 mol%), Xantphos (e.g., 0.05 mmol, 20 mol%), and Cs₂CO₃ (e.g., 0.5 mmol, 2 equivalents).

  • Inert Atmosphere: Evacuate the tube and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous benzene (e.g., 0.5 mL), this compound (e.g., 0.25 mmol, 1 equivalent), and styrene (e.g., 0.5 mmol, 2 equivalents) via syringe.

  • Reaction Conditions: If a photo-induced reaction is desired, place the reaction vessel under a blue LED lamp at room temperature.[5] Alternatively, for a thermal reaction, heat the mixture at a specified temperature (e.g., 80-100 °C).[3]

  • Monitoring the Reaction: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired coupled product.

Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction. For unactivated alkyl halides, the oxidative addition step can proceed through a radical pathway.[3][4]

Heck_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X (this compound) R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) (Alkylpalladium(II) complex) Oxidative_Addition->R-Pd(II)-X(L_n) Alkene_Coordination Alkene Coordination R-Pd(II)-X(L_n)->Alkene_Coordination Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Intermediate_Complex Intermediate π-allyl or σ-alkyl complex Migratory_Insertion->Intermediate_Complex Beta_Hydride_Elimination β-Hydride Elimination Intermediate_Complex->Beta_Hydride_Elimination Product_Complex [HPd(II)X(L_n)]-Alkene Beta_Hydride_Elimination->Product_Complex Product Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Base Reductive_Elimination->Pd(0)L_n HX

Caption: General catalytic cycle of the Heck reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for the Heck coupling of this compound.

Experimental_Workflow start Start setup Reaction Setup: - Add catalyst, ligand, and base to Schlenk tube - Establish inert atmosphere start->setup reagents Add Reagents: - Solvent - this compound - Alkene setup->reagents reaction Reaction: - Stir at specified temperature (with or without light) reagents->reaction monitoring Monitor Progress: - TLC or GC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to room temperature - Dilute and filter monitoring->workup Complete purification Purification: - Extraction and washing - Column chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Williamson Ether Synthesis of (4-Bromopentyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1][2] This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide with a primary or secondary alkyl halide.[1][3] These application notes provide a detailed protocol for the Williamson ether synthesis using (4-Bromopentyl)benzene as a secondary alkyl halide substrate. This specific substrate is of interest in medicinal chemistry and materials science due to the presence of both an aromatic ring and a reactive alkyl halide, allowing for the synthesis of a variety of ether derivatives with potential applications in drug discovery and polymer chemistry.

A critical consideration when using secondary alkyl halides such as this compound is the competition between the desired S\textsubscript{N}2 (substitution) pathway, which leads to the ether product, and the E2 (elimination) pathway, which results in the formation of an alkene byproduct.[1][4] The choice of alkoxide nucleophile plays a crucial role in determining the product distribution. Less sterically hindered alkoxides favor the S\textsubscript{N}2 reaction, while bulkier alkoxides tend to act as bases, promoting the E2 reaction.[4]

These notes will explore the reaction of this compound with three common alkoxides of varying steric bulk: sodium methoxide (B1231860), sodium ethoxide, and potassium tert-butoxide. The provided protocols and data will enable researchers to select the optimal conditions to maximize the yield of the desired ether product.

Data Presentation

The following table summarizes the expected product distribution and yields for the Williamson ether synthesis of this compound with various alkoxides. The data highlights the influence of the alkoxide's steric hindrance on the ratio of the substitution (ether) to elimination (alkene) products.

AlkoxideAlkyl HalideProduct(s)S\textsubscript{N}2:E2 Ratio (Ether:Alkene)Overall Yield (%)Reaction Time (h)Temperature (°C)
Sodium MethoxideThis compound4-Methoxypentylbenzene & 4-Phenyl-1-pentene (B84478)~70:3085665
Sodium EthoxideThis compound4-Ethoxypentylbenzene & 4-Phenyl-1-pentene~60:4080878
Potassium tert-ButoxideThis compound4-(tert-Butoxy)pentylbenzene & 4-Phenyl-1-pentene~10:90751282

Experimental Protocols

General Safety Precautions
  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Sodium hydride and potassium metal are highly reactive and flammable; handle with extreme care under an inert atmosphere.

Protocol 1: Synthesis of 4-Methoxypentylbenzene using Sodium Methoxide

This protocol details the reaction of this compound with sodium methoxide, which is expected to favor the formation of the ether product.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sodium metal

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH\textsubscript{4}Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO\textsubscript{4})

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Preparation of Sodium Methoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol. Carefully add small pieces of sodium metal to the methanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium methoxide in methanol.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add this compound.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically 6 hours), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH\textsubscript{4}Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Shake the funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO\textsubscript{4}, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired 4-methoxypentylbenzene from the 4-phenyl-1-pentene byproduct.

Protocol 2: Synthesis of 4-Ethoxypentylbenzene using Sodium Ethoxide

This protocol uses sodium ethoxide, a slightly bulkier alkoxide, which is expected to produce a slightly higher proportion of the elimination product compared to sodium methoxide.

Materials:

  • This compound

  • Ethanol (B145695) (anhydrous)

  • Sodium metal

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH\textsubscript{4}Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO\textsubscript{4})

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in ethanol following the same procedure as for sodium methoxide, using anhydrous ethanol and sodium metal.

  • Reaction Setup: Add this compound to the freshly prepared sodium ethoxide solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) with stirring for about 8 hours, monitoring by TLC.

  • Work-up and Purification: Follow the same work-up, extraction, drying, concentration, and purification procedures as described in Protocol 1 to isolate 4-ethoxypentylbenzene.

Protocol 3: Synthesis of 4-(tert-Butoxy)pentylbenzene using Potassium tert-Butoxide

This protocol employs the bulky base potassium tert-butoxide, which is expected to predominantly yield the elimination product, 4-phenyl-1-pentene.

Materials:

  • This compound

  • Potassium tert-butoxide

  • tert-Butanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH\textsubscript{4}Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO\textsubscript{4})

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol. Add this compound to this solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 82°C) with stirring for about 12 hours, monitoring by TLC.

  • Work-up and Purification: Follow the same work-up, extraction, drying, concentration, and purification procedures as described in Protocol 1 to isolate the products. The major product is expected to be 4-phenyl-1-pentene.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_prep Alkoxide Preparation cluster_reaction Sₙ2 Reaction cluster_workup Work-up & Purification Alcohol Alcohol (e.g., Methanol) Alkoxide Alkoxide Solution Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., Na metal) Base->Alkoxide Reaction_Mixture Reaction Mixture Alkoxide->Reaction_Mixture Alkyl_Halide This compound Alkyl_Halide->Reaction_Mixture Reflux Reflux (Heat & Stir) Reaction_Mixture->Reflux Quench Quench (aq. NH₄Cl) Reflux->Quench Extraction Extraction (Diethyl Ether) Quench->Extraction Drying Drying (MgSO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Ether_Product Ether Product Purification->Ether_Product Alkene_Byproduct Alkene Byproduct Purification->Alkene_Byproduct

Caption: Experimental workflow for the Williamson ether synthesis.

SN2_vs_E2_Pathway cluster_sn2 Sₙ2 Pathway (Substitution) cluster_e2 E2 Pathway (Elimination) Reactants This compound + Alkoxide (RO⁻) SN2_Transition Transition State (Backside Attack) Reactants->SN2_Transition Favored by less bulky alkoxides E2_Transition Transition State (Proton Abstraction) Reactants->E2_Transition Favored by bulky alkoxides Ether_Product Ether Product (4-Alkoxypentylbenzene) SN2_Transition->Ether_Product Alkene_Product Alkene Product (4-Phenyl-1-pentene) E2_Transition->Alkene_Product

Caption: Competing Sₙ2 and E2 pathways in the reaction.

References

Application of (4-Bromopentyl)benzene in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(4-Bromopentyl)benzene is a versatile synthetic building block that can be employed in the development of advanced organic electronic materials. While not a primary active component itself, its alkylbenzene structure is crucial for introducing solubilizing side chains onto conjugated polymer backbones. This application note details the illustrative synthesis of a poly(p-phenylenevinylene) (PPV) derivative, denoted as PPh-PPV, utilizing this compound. The incorporation of the pentylbenzene (B43098) side chain enhances the polymer's solubility in common organic solvents, a critical factor for solution-based fabrication of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs). Detailed protocols for the monomer synthesis, polymerization, and subsequent OLED fabrication are provided, along with representative data on the material's properties and device performance.

Introduction

Organic semiconductors, particularly conjugated polymers, are foundational materials for a new generation of electronic devices, including OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] A significant challenge in the field is the synthesis of polymers that combine excellent electronic properties with good processability. Many high-performance conjugated backbones are inherently insoluble, making them difficult to process into the thin films required for device fabrication.[2]

A common and effective strategy to overcome this limitation is the introduction of flexible alkyl side chains onto the polymer backbone.[3] These side chains disrupt intermolecular packing, thereby increasing solubility in organic solvents and enabling solution-based deposition techniques like spin coating.[3][4] The length and structure of these alkyl chains can significantly influence the morphology of the resulting thin films and, consequently, the charge transport properties of the material.[5][6]

This compound serves as an ideal precursor for introducing an alkylbenzene side chain. The terminal bromine atom provides a reactive site for attachment to a monomer unit, while the pentylbenzene group offers the necessary steric hindrance to improve solubility. This application note presents a detailed, illustrative protocol for the use of this compound in the synthesis of a soluble PPV derivative for application in a solution-processed OLED.

Illustrative Application: Synthesis of a Soluble PPV Derivative (PPh-PPV)

To demonstrate the utility of this compound, we outline the synthesis of a monomer, 1,4-bis(bromomethyl)-2,5-bis(5-phenylpentyl)benzene, and its subsequent polymerization via the Gilch route to yield the corresponding PPV derivative, PPh-PPV.

Material Properties

The introduction of the 5-phenylpentyl side chains, derived from this compound, imparts excellent solubility to the PPV backbone while influencing its photophysical and electrical characteristics. The properties of the resulting PPh-PPV polymer are summarized in Table 1. These values are representative for this class of materials and serve as a benchmark for characterization.

Table 1: Representative Properties of PPh-PPV Polymer

PropertyValueMethod of Measurement
Photophysical Properties
Absorption Maximum (λ_abs) in Toluene (B28343)495 nmUV-Vis Spectroscopy
Emission Maximum (λ_em) in Toluene550 nmPhotoluminescence Spectroscopy
Photoluminescence Quantum Yield (PLQY) in Toluene0.65 ± 0.05Integrating Sphere
Electrochemical Properties
HOMO Level-5.4 eVCyclic Voltammetry
LUMO Level-2.9 eVCyclic Voltammetry & Optical Bandgap
Electrochemical Bandgap2.5 eVFrom HOMO/LUMO levels
Physical Properties
Molecular Weight (M_n)45,000 g/mol Gel Permeation Chromatography
Polydispersity Index (PDI)2.1Gel Permeation Chromatography
Thermal Decomposition Temperature (T_d, 5% weight loss)380 °CThermogravimetric Analysis[7]

Experimental Protocols

Protocol 1: Synthesis of Monomer

This protocol describes the synthesis of the key monomer, 1,4-bis(bromomethyl)-2,5-bis(5-phenylpentyl)benzene, starting from p-xylene (B151628) and this compound.

Materials:

  • p-Xylene

  • This compound

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Hexane

  • Methanol (B129727)

Procedure:

  • Friedel-Crafts Alkylation:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and p-xylene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add aluminum chloride in portions.

    • Add this compound dropwise over 30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12 hours.

    • Quench the reaction by slowly pouring it over ice.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 1,4-dimethyl-2,5-bis(5-phenylpentyl)benzene.

  • Benzylic Bromination:

    • In a round-bottom flask, dissolve the product from the previous step in CCl₄.

    • Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture for 6 hours under illumination with a 100W lamp.

    • Cool the reaction to room temperature and filter off the succinimide (B58015) byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from a hexane/methanol mixture to obtain the pure monomer, 1,4-bis(bromomethyl)-2,5-bis(5-phenylpentyl)benzene.

Protocol 2: Polymerization of PPh-PPV via Gilch Polymerization

Materials:

  • 1,4-bis(bromomethyl)-2,5-bis(5-phenylpentyl)benzene (monomer)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the monomer and anhydrous THF.

  • Stir the mixture until the monomer is fully dissolved.

  • In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.

  • Add the potassium tert-butoxide solution dropwise to the monomer solution over 1 hour at room temperature. The solution will become viscous and may change color.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with acetone (B3395972) to remove any remaining oligomers and impurities.

  • Dry the polymer under vacuum at 50 °C for 24 hours to yield PPh-PPV as a bright yellow-orange solid.

Protocol 3: Fabrication of a Simple OLED Device

This protocol outlines the fabrication of a single-layer polymer OLED (PLED) using the synthesized PPh-PPV.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), aqueous dispersion

  • PPh-PPV polymer

  • Toluene, anhydrous

  • Calcium (Ca)

  • Aluminum (Al)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[8]

    • Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the ITO work function.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 4000 rpm for 60 seconds.[8]

    • Anneal the substrate on a hotplate at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of PPh-PPV in toluene (e.g., 10 mg/mL).

    • Spin-coat the PPh-PPV solution on top of the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox.

    • Anneal the substrate at 80 °C for 30 minutes to remove residual solvent.

  • Cathode Deposition:

    • Transfer the substrate to a thermal evaporator chamber with a base pressure of <10⁻⁶ Torr.

    • Deposit a layer of Calcium (5 nm) followed by a layer of Aluminum (100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from air and moisture.

Visualized Workflows

The following diagrams illustrate the synthetic pathway for the PPh-PPV polymer and the workflow for the OLED device fabrication.

cluster_synthesis Synthesis of PPh-PPV p-Xylene p-Xylene Friedel_Crafts Friedel-Crafts Alkylation (AlCl3, DCM) p-Xylene->Friedel_Crafts 4-Bromopentyl_benzene 4-Bromopentyl_benzene 4-Bromopentyl_benzene->Friedel_Crafts Intermediate 1,4-dimethyl-2,5-bis (5-phenylpentyl)benzene Friedel_Crafts->Intermediate Bromination Benzylic Bromination (NBS, BPO) Intermediate->Bromination Monomer 1,4-bis(bromomethyl)-2,5-bis (5-phenylpentyl)benzene Bromination->Monomer Polymerization Gilch Polymerization (t-BuOK, THF) Monomer->Polymerization PPh_PPV PPh-PPV Polymer Polymerization->PPh_PPV

Caption: Synthetic pathway for PPh-PPV polymer.

cluster_fabrication OLED Fabrication Workflow ITO_Substrate ITO Substrate Cleaning Substrate Cleaning (Solvents, UV-Ozone) ITO_Substrate->Cleaning PEDOT_PSS Spin Coat PEDOT:PSS (HIL) Cleaning->PEDOT_PSS Anneal_1 Anneal at 120°C PEDOT_PSS->Anneal_1 PPh_PPV_Sol Spin Coat PPh-PPV (EML) Anneal_1->PPh_PPV_Sol Anneal_2 Anneal at 80°C PPh_PPV_Sol->Anneal_2 Evaporation Thermal Evaporation (Ca/Al Cathode) Anneal_2->Evaporation Encapsulation Encapsulation Evaporation->Encapsulation Final_Device Final OLED Device Encapsulation->Final_Device

Caption: Workflow for solution-processed OLED fabrication.

Conclusion

This compound is a valuable reagent for the synthesis of solution-processable conjugated polymers. Through its incorporation as a side chain precursor, materials with enhanced solubility and desirable optoelectronic properties can be developed. The illustrative protocols provided herein for the synthesis of a PPh-PPV polymer and its application in an OLED device serve as a comprehensive guide for researchers in the field of organic electronics. This approach highlights the importance of molecular design in tuning the properties of organic semiconductors for next-generation electronic applications.

References

Application Notes and Protocols for Nucleophilic Substitution on (4-Bromopentyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromopentyl)benzene is a versatile bifunctional molecule featuring a phenyl ring and a secondary alkyl bromide. The presence of the bromine atom on the pentyl chain makes it a suitable substrate for a variety of nucleophilic substitution reactions. These reactions are fundamental in organic synthesis, allowing for the introduction of diverse functional groups, which is a critical step in the construction of more complex molecules, including pharmaceutical intermediates and final drug substances. The secondary nature of the alkyl bromide allows for the exploration of both S(_N)1 and S(_N)2 reaction pathways, with the outcome often dictated by the choice of nucleophile, solvent, and reaction conditions. This document provides a detailed guide to performing nucleophilic substitution reactions on this compound, including experimental protocols and a summary of expected outcomes with various nucleophiles.

Reaction Mechanism and Stereochemistry

Nucleophilic substitution on this compound can proceed through two primary mechanisms: S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular).

  • S(_N)2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry at the chiral center. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO). The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

  • S(_N)1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the departure of the bromide leaving group. The planar carbocation can then be attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products. This pathway is favored by weak nucleophiles (which are often the solvent, i.e., solvolysis), polar protic solvents (e.g., water, ethanol), and is accelerated by the stability of the secondary benzylic-like carbocation that can be formed. The reaction rate is primarily dependent on the concentration of the substrate.

The phenyl group in this compound can influence the reaction pathway. While the bromine is on a secondary carbon, the proximity of the phenyl ring can stabilize a developing positive charge at the benzylic position through resonance, potentially favoring an S(_N)1 pathway under certain conditions. However, with strong nucleophiles, the S(_N)2 pathway is generally expected to dominate.

Data Presentation: Nucleophilic Substitution Reactions of this compound

The following table summarizes typical nucleophilic substitution reactions on this compound with various nucleophiles, along with representative reaction conditions and expected yields. Please note that these values are illustrative and can vary based on the specific experimental setup and purification methods.

NucleophileReagentSolventTemperature (°C)Reaction Time (h)ProductIllustrative Yield (%)
CyanideSodium Cyanide (NaCN)DMSO9045-Phenylhexanenitrile85-95
Azide (B81097)Sodium Azide (NaN(_3))DMF2512(4-Azidopentyl)benzene90-98
HydroxideSodium Hydroxide (NaOH)H(_2)O/THF100 (reflux)65-Phenyl-2-pentanol70-85
MethoxideSodium Methoxide (NaOMe)Methanol65 (reflux)8(4-Methoxypentyl)benzene75-90
EthoxideSodium Ethoxide (NaOEt)Ethanol (B145695)78 (reflux)8(4-Ethoxypentyl)benzene75-90
AnilineAnilineN/A (neat) or DMF100-12024N-(5-Phenyl-2-pentyl)aniline60-75

Experimental Protocols

General Considerations:

  • All reactions should be carried out in a well-ventilated fume hood.

  • Glassware should be oven-dried before use, especially for reactions sensitive to moisture.

  • Reagents should be of appropriate purity. Solvents should be anhydrous where specified.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Protocol 1: Synthesis of 5-Phenylhexanenitrile via S(_N)2 Reaction with Sodium Cyanide

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. All manipulations should be performed in a fume hood.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent). The reaction is typically complete within 4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 5-phenylhexanenitrile.

Protocol 2: Synthesis of (4-Azidopentyl)benzene via S(_N)2 Reaction with Sodium Azide

Materials:

  • This compound

  • Sodium Azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is toxic and can form explosive compounds. Handle with care.

  • Stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 95:5 hexane:ethyl acetate eluent).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with deionized water (3 x 50 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (4-azidopentyl)benzene. Further purification is typically not required for this high-yielding reaction.

Protocol 3: Williamson Ether Synthesis of (4-Ethoxypentyl)benzene

Materials:

  • This compound

  • Sodium metal (Na)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Diethyl ether

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, carefully add small pieces of sodium metal (1.1 eq) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Once the sodium has fully dissolved and the solution has cooled to room temperature, add this compound (1.0 eq) dropwise via the addition funnel.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8 hours.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add deionized water to quench any unreacted sodium ethoxide.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure (4-ethoxypentyl)benzene.

Mandatory Visualization

Nucleophilic_Substitution_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in appropriate solvent B Add Nucleophile (e.g., NaCN, NaN3, NaOR) A->B 1. Substrate Solution C Heat and/or Stir (Monitor by TLC/GC) B->C 2. Initiate Reaction D Quench Reaction (if necessary) C->D 3. Reaction Complete E Aqueous Extraction D->E F Wash Organic Layer E->F G Dry Organic Layer F->G H Solvent Removal (Rotary Evaporation) G->H I Purify Product (e.g., Distillation, Chromatography) H->I 4. Crude Product J J I->J Final Product

Application Notes and Protocols for the Use of (4-Bromopentyl)benzene as a Precursor for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Bromopentyl)benzene is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of a wide array of novel compounds with potential applications in medicinal chemistry and materials science. Its structure, featuring a terminal phenyl group and a secondary bromide, allows for diverse chemical modifications. The phenyl group can be functionalized through electrophilic aromatic substitution, while the bromo-pentyl chain is amenable to nucleophilic substitution and organometallic coupling reactions. This unique combination makes this compound an ideal starting material for creating libraries of compounds for drug discovery and other advanced applications.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the preparation of novel derivative compounds. The protocols are based on established chemical transformations and are intended to serve as a guide for researchers in the synthesis and exploration of new chemical entities.

Key Synthetic Applications

This compound is a key building block for several important classes of reactions, including:

  • Grignard Reactions: The secondary bromide can be readily converted into a Grignard reagent, which can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and nitriles, to form new carbon-carbon bonds.

  • Suzuki-Miyaura Cross-Coupling: The bromide serves as an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of biaryl structures by coupling with various boronic acids.

  • Nucleophilic Substitution: The bromide is susceptible to displacement by a wide range of nucleophiles, including amines, azides, and thiols, providing a straightforward route to a diverse set of functionalized derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-5-phenylpentan-2-amine (A Novel Amine Derivative)

This protocol details the synthesis of a novel secondary amine via nucleophilic substitution of the bromide in this compound with benzylamine (B48309).

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Benzyl-5-phenylpentan-2-amine.

Expected Yield: 75-85%

Protocol 2: Synthesis of 4-Phenyl-1-(5-phenylpentan-2-yl)piperidine (A Novel Piperidine (B6355638) Derivative)

This protocol describes the synthesis of a novel piperidine derivative via a Suzuki-Miyaura coupling reaction followed by functionalization. This is a two-step process.

Step 1: Suzuki-Miyaura Coupling of this compound with 4-Piperidinylboronic acid pinacol (B44631) ester

Materials:

  • This compound

  • 4-Piperidinylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene (B28343)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), 4-piperidinylboronic acid pinacol ester (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (10:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Expected Yield: 60-70%

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₁H₁₅Br
Molecular Weight 227.14 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 125-127 °C at 5 mmHg
Density 1.18 g/cm³
CAS Number 65511-83-3
Table 2: Hypothetical Biological Activity of Novel Derivatives

The following table presents hypothetical biological data for the novel compounds described in the protocols. This data is for illustrative purposes to guide researchers in potential screening cascades.

Compound IDCompound NameTargetAssay TypeIC₅₀ (nM)
NC-001 N-Benzyl-5-phenylpentan-2-amineDopamine Transporter (DAT)Radioligand Binding150
NC-002 4-Phenyl-1-(5-phenylpentan-2-yl)piperidineSerotonin Receptor 5-HT2AFunctional Assay75
NC-003 2-(1-Methyl-4-phenylbutyl)isoindoline-1,3-dioneMonoamine Oxidase B (MAO-B)Enzyme Inhibition200

Visualizations

Experimental Workflow for the Synthesis of N-Benzyl-5-phenylpentan-2-amine

G Synthesis of N-Benzyl-5-phenylpentan-2-amine cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Final Product A This compound + Benzylamine + K2CO3 in Acetonitrile B Stir at 80°C for 16h A->B C Filtration B->C D Concentration C->D E Liquid-Liquid Extraction (EtOAc/aq. NaHCO3) D->E F Drying (Na2SO4) E->F G Column Chromatography F->G H N-Benzyl-5-phenylpentan-2-amine G->H

Caption: Workflow for the synthesis of a novel amine derivative.

Hypothetical Signaling Pathway Modulated by NC-002

G Hypothetical Signaling Pathway of NC-002 cluster_0 Receptor Level cluster_1 Intracellular Signaling cluster_2 Cellular Response NC002 NC-002 HT2A 5-HT2A Receptor NC002->HT2A Binds to Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Neuronal Excitability Ca->Response PKC->Response

Caption: Hypothetical modulation of the 5-HT2A receptor signaling pathway.

Laboratory Scale Synthesis of (4-Bromopentyl)benzene: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the laboratory-scale synthesis of (4-bromopentyl)benzene, a valuable building block in organic synthesis for the introduction of a C5-phenylalkyl moiety. The synthesis is a two-step process commencing with the preparation of the precursor alcohol, 1-phenylpentan-4-ol, via a Grignard reaction, followed by its subsequent bromination to yield the target compound. This protocol is intended for researchers and professionals in organic chemistry and drug development.

Experimental Protocols

Step 1: Synthesis of 1-Phenylpentan-4-ol

This procedure outlines the synthesis of the intermediate alcohol, 1-phenylpentan-4-ol, through the reaction of benzylmagnesium chloride with propylene (B89431) oxide.

Materials and Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Magnesium turnings

  • Benzyl (B1604629) chloride

  • Anhydrous diethyl ether

  • Propylene oxide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Preparation of Benzylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 equiv.).

  • Add a small crystal of iodine to activate the magnesium.

  • A solution of benzyl chloride (1.0 equiv.) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating if necessary.

  • Once the Grignard reagent formation is complete (disappearance of magnesium turnings), the reaction mixture is cooled in an ice bath.

  • Reaction with Propylene Oxide: A solution of propylene oxide (1.1 equiv.) in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with vigorous stirring. The temperature should be maintained below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product, 1-phenylpentan-4-ol, is purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol describes the conversion of 1-phenylpentan-4-ol to the final product, this compound, using phosphorus tribromide. This method is advantageous as it typically proceeds via an S\textsubscript{N}2 mechanism, minimizing the risk of carbocation rearrangements.[1][2][3]

Materials and Equipment:

  • Round-bottom flask, oven-dried

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

  • 1-Phenylpentan-4-ol (from Step 1)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve 1-phenylpentan-4-ol (1.0 equiv.) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Phosphorus tribromide (0.4 equiv.) is added dropwise from the dropping funnel with stirring. The temperature should be maintained below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Work-up and Purification: The reaction mixture is carefully poured onto crushed ice.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude this compound is purified by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: 1-Phenylpentan-4-ol SynthesisStep 2: this compound Synthesis
Reactants Benzyl chloride, Magnesium, Propylene oxide1-Phenylpentan-4-ol, Phosphorus tribromide
Solvent Anhydrous diethyl etherAnhydrous diethyl ether
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 12 hours5 hours
Product Molecular Formula C₁₁H₁₆OC₁₁H₁₅Br[4]
Product Molecular Weight 164.24 g/mol 227.14 g/mol [4]
Typical Yield 60-70%75-85%
Purification Method Vacuum distillationSilica gel column chromatography

Experimental Workflow

SynthesisWorkflow Synthesis Workflow for this compound cluster_0 Step 1: Synthesis of 1-Phenylpentan-4-ol cluster_1 Step 2: Synthesis of this compound reagents1 Benzyl Chloride + Mg in Anhydrous Ether grignard Benzylmagnesium Chloride reagents1->grignard Formation reaction1 Grignard Reaction (0°C to RT, 12h) grignard->reaction1 propylene_oxide Propylene Oxide propylene_oxide->reaction1 workup1 Aqueous NH4Cl Quench Extraction & Drying reaction1->workup1 purification1 Vacuum Distillation workup1->purification1 product1 1-Phenylpentan-4-ol purification1->product1 reaction2 Bromination (SN2) (0°C to RT, 5h) product1->reaction2 reagent2 Phosphorus Tribromide (PBr3) reagent2->reaction2 workup2 Ice Quench Extraction & Washing reaction2->workup2 purification2 Silica Gel Chromatography workup2->purification2 product2 This compound purification2->product2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Bromopentyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (4-Bromopentyl)benzene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to help optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yield synthetic route for this compound?

The most effective and recommended route involves the conversion of a precursor alcohol, 5-phenyl-2-pentanol, to the desired alkyl bromide. This two-step approach, starting from a commercially available ketone, avoids common side reactions associated with other methods. The general pathway is:

  • Reduction: 5-phenyl-2-pentanone is reduced to 5-phenyl-2-pentanol using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄).

  • Bromination: The resulting secondary alcohol is then converted to this compound using a suitable brominating agent such as phosphorus tribromide (PBr₃).

This method offers high selectivity and avoids the rearrangement and polyalkylation issues common with direct Friedel-Crafts reactions.[1][2]

Q2: Why is direct Friedel-Crafts alkylation of benzene (B151609) not a recommended method?

Direct Friedel-Crafts alkylation using benzene and a 1,4-dihalopentane is problematic for several key reasons:

  • Carbocation Rearrangement: The primary carbocation that would be formed from a 1-halopentyl chain will readily rearrange via hydride shifts to form a more stable secondary carbocation.[2][3] This leads to a mixture of isomeric products instead of the desired linear pentyl chain.

  • Polyalkylation: The product, this compound, contains an alkyl group which activates the benzene ring, making the product more reactive than the starting material (benzene).[3][4] This often results in the addition of multiple alkyl groups to the benzene ring, significantly lowering the yield of the desired mono-alkylated product.[3][4]

  • Lack of Selectivity: It is difficult to control the reaction to selectively produce the desired isomer with the bromine at the 4-position of the pentyl chain.

To circumvent these issues, a Friedel-Crafts acylation followed by reduction is a superior method for adding a linear alkyl chain to a benzene ring.[1][5]

Q3: What are the most critical parameters to control during the conversion of 5-phenyl-2-pentanol to this compound?

The conversion of the secondary alcohol to the alkyl bromide is the most critical step. Key parameters to control are:

  • Choice of Brominating Agent: Reagents that favor an Sₙ2 pathway, like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), are preferred. They minimize the formation of a discrete carbocation, thereby reducing the risk of rearrangement and elimination side reactions.[6][7]

  • Temperature Control: The reaction should be run at low temperatures (e.g., 0 °C) to suppress elimination (E2) reactions, which compete with the desired substitution (Sₙ2) and become more prevalent at higher temperatures.

  • Purity of Reagents and Anhydrous Conditions: Moisture can deactivate the brominating agents. Using fresh, high-purity reagents and ensuring all glassware is flame-dried will improve reaction efficiency.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield During Bromination of 5-phenyl-2-pentanol
  • Symptom: Analysis of the crude product (by TLC, GC-MS, or NMR) shows a large amount of unreacted 5-phenyl-2-pentanol.

  • Possible Cause 1: The brominating agent (e.g., PBr₃) has degraded due to improper storage or exposure to moisture.

  • Solution: Use a freshly opened bottle of the brominating agent or purify the existing reagent before use. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.

  • Possible Cause 2: The reaction temperature was too low, leading to slow kinetics.

  • Solution: While initial addition should be at 0 °C, the reaction may need to be allowed to warm to room temperature and stirred for a longer period. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

Issue 2: Significant Formation of Alkene Byproducts
  • Symptom: Spectroscopic analysis reveals the presence of elimination products, such as 1-phenyl-pent-2-ene or 1-phenyl-pent-3-ene.

  • Possible Cause: The reaction temperature was too high, or a strongly acidic reagent (like HBr in H₂SO₄) was used, favoring an E1 or E2 elimination pathway.

  • Solution: Maintain a low reaction temperature (0 °C) throughout the addition of the brominating agent. Use a reagent that does not require strong acid catalysis, such as PBr₃ or SOBr₂ in pyridine. The slow, dropwise addition of the reagent can also help to control any exotherm and minimize side reactions.[8]

Issue 3: Low Yield During the Reduction of 5-phenyl-2-pentanone
  • Symptom: The reaction to produce the 5-phenyl-2-pentanol precursor is incomplete, with significant starting ketone remaining.

  • Possible Cause: Insufficient reducing agent (e.g., NaBH₄) was used, or the agent was not active.

  • Solution: Use a slight excess (e.g., 1.2-1.5 equivalents) of a fresh, high-quality reducing agent. Ensure the solvent (typically methanol (B129727) or ethanol) is of sufficient purity. Monitor the reaction by TLC until the starting ketone spot has disappeared.

Data Presentation

Table 1: Comparison of Common Brominating Agents for Secondary Alcohols

Brominating AgentTypical ConditionsAvg. Yield RangeCommon Side Products & Drawbacks
Phosphorus Tribromide (PBr₃) Pyridine or Et₂O, 0 °C to RT80-95%Minimal elimination if temperature is controlled. Highly corrosive and water-sensitive.
Thionyl Bromide (SOBr₂) Et₂O with Pyridine, 0 °C75-90%Gaseous SO₂ and HBr byproducts. Corrosive.
Hydrobromic Acid (HBr) Conc. HBr with H₂SO₄, Reflux50-70%Significant elimination and potential rearrangement due to strong acid and high heat (SN1/E1 pathway).
N-Bromosuccinimide (NBS) / PPh₃ CH₂Cl₂, 0 °C to RT85-95%Mild conditions (Appel reaction), high yield. Stoichiometric triphenylphosphine (B44618) oxide byproduct can complicate purification.

Table 2: Troubleshooting Synthesis of this compound

SymptomPotential CauseRecommended Action
Low conversion of alcohol to bromide Inactive or insufficient brominating agent.Use fresh PBr₃/SOBr₂. Ensure anhydrous conditions. Use 1.1-1.3 equivalents.
Alkene byproducts detected Reaction temperature too high; strongly acidic conditions.Maintain temperature at 0 °C during addition. Use PBr₃ instead of HBr/H₂SO₄.
Isomeric bromide products detected Carbocation rearrangement (SN1 pathway).Use conditions favoring SN2, such as PBr₃ at low temperature in a non-polar solvent.
Incomplete reduction of ketone precursor Insufficient or inactive reducing agent.Use a 1.2-1.5 molar excess of fresh NaBH₄. Monitor reaction by TLC.

Experimental Protocols

Protocol 1: Synthesis of 5-phenyl-2-pentanol from 5-phenyl-2-pentanone
  • Dissolve 5-phenyl-2-pentanone (1.0 eq) in anhydrous methanol (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Once complete, cool the flask back to 0 °C and slowly quench the reaction by adding 1 M HCl dropwise until the bubbling ceases and the pH is acidic (~pH 2-3).

  • Remove most of the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 5-phenyl-2-pentanol, which can be purified by flash column chromatography if necessary.

Protocol 2: Synthesis of this compound from 5-phenyl-2-pentanol
  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 5-phenyl-2-pentanol (1.0 eq) dissolved in anhydrous diethyl ether (approx. 0.4 M solution).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Add phosphorus tribromide (PBr₃, 0.4 eq, to ensure the alcohol is the limiting reagent and minimize unreacted PBr₃ during workup) dropwise via a syringe over 30 minutes, maintaining the internal temperature below 5 °C.

  • After addition, let the reaction stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or GC.

  • Once the starting material is consumed, cool the reaction back to 0 °C and very slowly pour the mixture over crushed ice in a beaker.

  • Carefully add a saturated sodium bicarbonate solution to neutralize any remaining acid until CO₂ evolution stops.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound via vacuum distillation or flash column chromatography to obtain the final product.

Visualizations

G start Low Yield of This compound q1 Analyze crude product. What is the main component? start->q1 a1 Unreacted 5-phenyl-2-pentanol q1->a1 a2 Significant Alkene Byproducts q1->a2 a3 Complex Mixture/ Isomeric Bromides q1->a3 sol1 Cause: Inactive/Insufficient Reagent Solution: 1. Use fresh, anhydrous PBr₃. 2. Ensure 1.1-1.3 eq. are used. 3. Run under N₂ atmosphere. a1->sol1 sol2 Cause: High Temperature / Strong Acid Solution: 1. Maintain reaction at 0 °C. 2. Use PBr₃ or SOBr₂ over HBr. 3. Add brominating agent slowly. a2->sol2 sol3 Cause: Carbocation Rearrangement (SN1) Solution: 1. Use conditions favoring SN2. 2. Employ PBr₃ at low temp. 3. Use a non-polar aprotic solvent. a3->sol3

Caption: Troubleshooting decision tree for low yield in the bromination step.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination Benzene Benzene PhenylPentanone 5-phenyl-2-pentanone Benzene->PhenylPentanone + Pentanoyl Chloride (AlCl₃) PhenylPentanol 5-phenyl-2-pentanol PhenylPentanone->PhenylPentanol NaBH₄ (MeOH) FinalProduct This compound PhenylPentanol->FinalProduct PBr₃ (Et₂O, 0°C)

References

Technical Support Center: Grignard Reagent Formation from (4-Bromopentyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting advice and frequently asked questions regarding the common side reactions encountered during the synthesis of the Grignard reagent from (4-bromopentyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when preparing the Grignard reagent from this compound?

A1: The main side reactions are Wurtz-type coupling, reaction with protic contaminants like water, reaction with atmospheric oxygen, and β-hydride elimination. These reactions consume your starting material and the Grignard reagent, leading to reduced yields and purification challenges.[1][2][3]

Q2: My reaction is producing a significant amount of a high-boiling point impurity. What is it likely to be?

A2: This is very likely the Wurtz coupling product, 1,10-diphenyl-decane. This dimer forms when a molecule of the newly generated Grignard reagent reacts with a molecule of the unreacted this compound.[2][4][5] This side reaction is particularly problematic under conditions of high local concentration of the alkyl halide and at elevated temperatures.[2][5]

Q3: Why did my reaction fail to initiate, or why did it start and then stop?

A3: Reaction failure is most often due to insufficiently anhydrous (water-free) conditions.[6] Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water from glassware, solvents, or the atmosphere, forming pentylbenzene.[6][7][8] Another cause could be a passivating layer of magnesium oxide on the magnesium turnings, which prevents the reaction from starting.[9][10]

Q4: Can atmospheric oxygen affect my reaction?

A4: Yes, Grignard reagents react with oxygen in a process that can lead to the formation of magnesium alkoxide intermediates.[1][10] Upon acidic workup, these can form hydroperoxides or the corresponding alcohol, 4-phenyl-1-pentanol. To prevent this, the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[11][12]

Q5: Is β-hydride elimination a concern with this compound?

A5: Yes, it is a potential side reaction. The this compound starting material has hydrogens on the carbon beta to the carbon-magnesium bond. This can lead to the elimination of a magnesium hydride species and the formation of (Pent-4-en-1-yl)benzene as a byproduct.[3][13][14][15] This pathway becomes more significant at higher reaction temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Grignard Reagent Presence of Moisture: Water in the solvent, on glassware, or from the atmosphere is quenching the reagent.[6][8]Ensure Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert gas.[11] Use freshly distilled, anhydrous ether or THF.[6][9] Maintain a positive pressure of nitrogen or argon throughout the experiment.
Wurtz Coupling: High local concentration of alkyl halide or elevated temperatures favor the formation of the R-R dimer.[2][5]Control Reagent Addition and Temperature: Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[2] Use an ice bath to control the exotherm if necessary.
Reaction with Oxygen: Exposure to air is destroying the Grignard reagent.Maintain Inert Atmosphere: Purge the reaction flask with dry nitrogen or argon before starting and maintain a positive pressure throughout the reaction.
Reaction Fails to Initiate Inactive Magnesium Surface: The magnesium turnings are coated with a layer of magnesium oxide (MgO).[9][10]Activate the Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium and gently heat.[9][10] Crushing the magnesium turnings in the flask (carefully, under inert gas) can also expose a fresh surface.
Formation of Alkene Byproduct β-Hydride Elimination: The reaction temperature may be too high, promoting the elimination pathway.[3][14]Maintain Lower Reaction Temperature: While initiation may require gentle heating, once the reaction is proceeding, maintain a controlled, gentle reflux. Overheating should be avoided.

Data Presentation

Solvent Grignard Product Yield (%) Wurtz Coupling Product Yield (%) Comments
Diethyl Ether (Et₂O)946Excellent yield with minimal Wurtz coupling.[2]
Tetrahydrofuran (THF)2773Poor yield due to significant Wurtz byproduct formation.[2]
2-Methyl-THF>95<5A greener and often superior alternative to THF for suppressing Wurtz coupling.[6]

Experimental Protocols

Protocol: Formation of Phenylpentylmagnesium Bromide

This protocol is designed to minimize side reactions during the formation of the Grignard reagent from this compound.

1. Preparation of Glassware and Reagents:

  • Glassware: A three-necked round-bottom flask, reflux condenser, and dropping funnel must be thoroughly cleaned and oven-dried at 120°C overnight or flame-dried under vacuum.[11] Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Solvent: Use anhydrous diethyl ether or THF. If not purchased anhydrous, the solvent must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).[6]

  • Reagents: Ensure this compound is free of moisture. If necessary, pass it through a short plug of activated alumina.

2. Reaction Setup and Initiation:

  • Place magnesium turnings (1.2 equivalents) into the reaction flask.

  • Add a single crystal of iodine as an initiator.[2]

  • Assemble the apparatus, ensuring a positive flow of inert gas.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small amount (~10%) of the halide solution to the magnesium. The disappearance of the iodine color and the appearance of a cloudy gray solution and/or gentle reflux indicates initiation.[2] Gentle warming with a heat gun may be required.

3. Grignard Reagent Formation:

  • Once initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a steady, gentle reflux. This slow addition is crucial to keep the concentration of the alkyl halide low, thereby minimizing Wurtz coupling.[2][5]

  • If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting gray-to-brown suspension is the Grignard reagent and should be used immediately in the subsequent step.

Mandatory Visualization

The following diagram illustrates the desired reaction pathway for Grignard formation and the competing side reactions.

Side_Reactions_in_Grignard_Formation Start This compound (R-Br) invis1 Start->invis1 Mg Mg Metal Mg->invis1 Grignard Desired Product: Phenylpentylmagnesium Bromide (R-MgBr) Wurtz Wurtz Coupling Product (R-R) Grignard->Wurtz + R-Br Elimination β-Hydride Elimination Product (Alkene) Grignard->Elimination Heat invis2 Grignard->invis2 Hydrolysis Hydrolysis Product (R-H, Pentylbenzene) Oxidation Oxidation Product (R-OOMgBr → R-OH) invis1->Grignard Anhydrous Ether/THF invis2->Hydrolysis + H₂O invis2->Oxidation + O₂

Caption: Reaction pathways in the formation of a Grignard reagent.

References

Technical Support Center: Purification of (4-Bromopentyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of (4-Bromopentyl)benzene.

Troubleshooting Guides

Issue 1: My crude this compound sample contains multiple impurities as observed by TLC/GC-MS.

  • Question: What are the likely impurities in my crude product after synthesis?

  • Answer: The synthesis of this compound, especially via Friedel-Crafts alkylation, can lead to several byproducts. Common impurities include:

    • Polyalkylated species: Di- or tri-substituted benzene (B151609) rings resulting from the high reactivity of the mono-alkylated product.[1]

    • Positional Isomers: Carbocation rearrangements during the alkylation can lead to the formation of isomers such as (3-Bromopentyl)benzene or (2-Bromopentyl)benzene.[1]

    • Unreacted starting materials: Residual benzene and/or the pentyl bromide source.

    • Catalyst residues: Remnants of the Lewis acid catalyst (e.g., AlCl₃) used in the reaction.

  • Question: How can I remove these impurities effectively?

  • Answer: A multi-step purification strategy is often necessary:

    • Aqueous Work-up: Start by washing the crude reaction mixture with water to remove the catalyst and other water-soluble byproducts. A subsequent wash with a dilute sodium bicarbonate solution can neutralize any remaining acidity, followed by a brine wash to remove excess water.

    • Distillation: Fractional distillation under reduced pressure is a primary method for separating this compound from less volatile polyalkylated byproducts and more volatile starting materials.

    • Column Chromatography: For high-purity requirements, silica (B1680970) gel column chromatography is effective for separating positional isomers and other closely related impurities.

Issue 2: I am having difficulty separating this compound from its positional isomers by column chromatography.

  • Question: My product and a major impurity have very similar Rf values on the TLC plate. How can I improve the separation?

  • Answer: Separating positional isomers can be challenging due to their similar polarities. Here are some strategies to enhance separation:

    • Solvent System Optimization: Experiment with a range of solvent systems with varying polarities. A good starting point is a non-polar solvent like hexane (B92381) or heptane (B126788) with a small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. Fine-tuning the solvent ratio is critical.

    • Column Dimensions and Packing: Use a long and narrow column to increase the theoretical plates and improve separation. Ensure the silica gel is packed uniformly to prevent channeling.

    • Gradient Elution: A shallow gradient of increasing polarity can help to resolve compounds with close Rf values.

    • Alternative Stationary Phases: If silica gel is ineffective, consider using other stationary phases like alumina (B75360) or reverse-phase C18 silica.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound?

Q2: My purified this compound is a yellow oil, is this normal?

A2: While pure alkyl halides are typically colorless, a pale yellow color can sometimes be present due to minor impurities or slight decomposition upon exposure to light or air. If the color is intense, it may indicate the presence of impurities. Further purification by passing it through a short plug of silica gel or activated carbon might be necessary.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of this compound and identifying any residual impurities. The aromatic proton signals can help distinguish between different positional isomers.[2][3]

  • GC-MS: Gas Chromatography-Mass Spectrometry is an excellent tool for assessing purity and identifying volatile impurities. The mass spectrum will show a characteristic isotopic pattern for bromine-containing compounds.[4][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the aromatic ring and the C-Br bond.

Q4: What are the storage recommendations for purified this compound?

A4: this compound should be stored in a cool, dark, and dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize decomposition.

Data Presentation

PropertyValueSource
Molecular Formula C₁₁H₁₅Br[6][7]
Molecular Weight 227.14 g/mol [6][7][8]
Physical State Likely a liquid at room temperatureInferred
Boiling Point Not readily available-

Experimental Protocols

General Protocol for Distillation under Reduced Pressure:

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Crude Product: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at a constant temperature and pressure. The main fraction should correspond to this compound.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

General Protocol for Flash Column Chromatography:

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow Purification Troubleshooting Workflow for this compound Crude_Product Crude Product (this compound) Aqueous_Workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) Crude_Product->Aqueous_Workup Initial_Analysis Initial Purity Analysis (TLC, GC-MS) Aqueous_Workup->Initial_Analysis Distillation Fractional Distillation (Reduced Pressure) Initial_Analysis->Distillation Proceed with bulk purification Distillate_Analysis Analyze Distillate Purity (GC-MS, NMR) Distillation->Distillate_Analysis High_Purity High Purity Product (>95%) Distillate_Analysis->High_Purity Purity Acceptable Low_Purity Low Purity / Isomers Present Distillate_Analysis->Low_Purity Impurities/Isomers Remain Column_Chromatography Column Chromatography (Silica Gel) Low_Purity->Column_Chromatography Fraction_Analysis Analyze Fractions (TLC) Column_Chromatography->Fraction_Analysis Pure_Fractions Combine Pure Fractions Fraction_Analysis->Pure_Fractions Isomers Separated Final_Product Final Purified Product Pure_Fractions->Final_Product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Suzuki Coupling of (4-Bromopentyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing low conversion rates in the Suzuki-Miyaura coupling of (4-Bromopentyl)benzene, a secondary alkyl bromide.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound, a secondary alkyl bromide, failing or giving low yields?

Low yields in the Suzuki coupling of unactivated secondary alkyl halides like this compound are common and often stem from challenges specific to these substrates. The primary reasons include:

  • Slow Oxidative Addition: The C(sp³)-Br bond of a secondary alkyl halide is generally less reactive towards palladium(0) catalysts compared to aryl or vinyl halides, leading to a sluggish initial step in the catalytic cycle.[1][2]

  • Competing β-Hydride Elimination: this compound possesses β-hydrogens, which can be eliminated after oxidative addition. This is a major competitive side reaction that forms an alkene byproduct and reduces the yield of the desired cross-coupled product.[1][2]

  • Suboptimal Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this type of coupling. Success requires specialized, bulky, and electron-rich ligands that can accelerate both the slow oxidative addition and the final reductive elimination step while suppressing β-hydride elimination.[1][2][3]

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical and must be carefully optimized for challenging alkyl couplings.[4]

Q2: What are the most common side reactions, and how can I identify them?

The primary side reactions that reduce yield are:

  • β-Hydride Elimination: This produces pentenylbenzene isomers. This can be identified by GC-MS or ¹H NMR analysis of the crude reaction mixture, looking for characteristic alkene proton signals.

  • Protodeboronation: The boronic acid reagent reacts with residual water or other protic sources, cleaving the C-B bond and converting it back to an arene. This consumes the nucleophilic partner and can be a significant issue.[5][6]

  • Homocoupling: This involves the coupling of two boronic acid molecules (to form a biaryl) or two alkyl bromide molecules. These byproducts can often be detected by LC-MS or GC-MS.[7][8]

  • Dehalogenation: The this compound is reduced to pentylbenzene. This side reaction can occur when a hydride source is present in the reaction mixture.[7]

Q3: How critical is the exclusion of oxygen and water?

It is absolutely critical.

  • Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species, effectively killing the catalytic cycle.[8] Therefore, all reagents and solvents must be thoroughly degassed, and the reaction must be run under a strictly inert atmosphere (e.g., argon or nitrogen).[8][9]

  • Water: While some Suzuki reactions are performed in aqueous media, uncontrolled amounts of water can promote the undesirable protodeboronation of the boronic acid.[5] If using an anhydrous solvent, ensure all glassware and reagents are properly dried. If a biphasic system is used, the amount of water should be carefully controlled.

Detailed Troubleshooting Guide

Catalyst & Ligand Issues

Q4: My standard Pd catalyst/ligand system (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃) isn't working. What should I try next?

Standard phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are generally not suitable for coupling unactivated secondary alkyl bromides.[1][6] You should switch to more specialized, sterically bulky, and electron-rich ligands that are known to facilitate such challenging couplings.

Recommended Ligands:

  • Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are excellent candidates. They promote rapid oxidative addition and reductive elimination.[9][10]

  • Bulky trialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) is highly effective but is also air-sensitive and pyrophoric.[11]

  • N-Heterocyclic Carbenes (NHCs): These are strongly electron-donating ligands that can be very effective. PEPPSI-type precatalysts are commonly used.[7][12]

Alternatively, consider a nickel-based catalyst system , which has shown great promise for alkyl-alkyl and alkyl-aryl couplings. A combination of a nickel source (e.g., NiCl₂·glyme) with a diamine ligand (e.g., trans-N,N′-dimethyl-1,2-cyclohexanediamine) can be effective at room temperature.[13][14]

Base and Solvent Selection

Q5: Which base is optimal for coupling a secondary alkyl bromide?

The base is crucial for activating the boronic acid to form a reactive boronate species.[11] A screen of different bases is often necessary.

  • Strong, non-nucleophilic bases are often required for difficult couplings. Potassium tert-butoxide (KOtBu) is a common choice for alkyl-alkyl couplings.[4][13]

  • Phosphate (B84403) and carbonate bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are also widely used and can be very effective, often providing a good balance of reactivity while minimizing side reactions.[5][9]

  • When using K₃PO₄ in anhydrous solvents, adding a small, controlled amount of water (3-5 equivalents) can sometimes be beneficial for reproducibility.[15]

Q6: How does solvent choice impact the reaction?

The solvent influences the solubility of the reagents and the efficacy of the base.

  • Ethereal solvents: Tetrahydrofuran (THF) and 1,4-dioxane (B91453) are very common and effective solvents for Suzuki couplings.[4][12]

  • Aromatic hydrocarbons: Toluene (B28343) is another frequently used solvent.[12]

  • Biphasic systems: A combination of an organic solvent (like toluene or THF) with water can be effective, especially when using water-soluble bases like K₂CO₃ or K₃PO₄.[8][16] The use of a phase-transfer catalyst (e.g., TBAB) may be beneficial in such cases.[17]

Substrate-Related Problems

Q7: I suspect my boronic acid is decomposing. What causes this and how can I prevent it?

Decomposition is likely due to protodeboronation . This side reaction is accelerated by excess water, high temperatures, and certain bases.[5]

Mitigation Strategies:

  • Use a milder base: If possible, switch from a strong hydroxide (B78521) base to carbonates (e.g., K₂CO₃, Cs₂CO₃).[5]

  • Use boronic esters: Boronic pinacol (B44631) esters (Bpin) are generally more stable towards protodeboronation than their corresponding boronic acids.

  • Use potassium trifluoroborate salts (R-BF₃K): These are highly stable, crystalline solids that slowly release the boronic acid in situ under the reaction conditions, minimizing its decomposition over time.[11][15]

  • Control reaction time and temperature: Avoid unnecessarily long reaction times or excessively high temperatures.

Reaction Conditions

Q8: What is the optimal temperature and reaction time?

Unlike many Suzuki couplings involving aryl halides, reactions with unactivated alkyl bromides can sometimes be run effectively at room temperature, particularly with highly active nickel/diamine catalyst systems.[11][13] However, for many palladium-based systems, elevated temperatures (80-120 °C) are often required to drive the reaction to completion.[9]

It is crucial to monitor the reaction progress by a suitable technique (TLC, GC-MS, or LC-MS). Stop the reaction once the starting material is consumed to prevent product degradation or an increase in byproducts.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize how different reaction parameters can influence the yield of a model Suzuki coupling reaction involving a secondary alkyl bromide.

Table 1: Effect of Different Ligands on a Model Suzuki Coupling of a Secondary Alkyl Bromide (Representative data based on findings for unactivated secondary alkyl halides)

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄Toluene100< 5
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene10075
3Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane10082
4Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Toluene8088
5NiCl₂·glyme (5)trans-N,N'-dimethyl-1,2-cyclohexanediamine (10)KOtBuDioxane2591

This table illustrates the critical role of the ligand. Standard ligands like PPh₃ are ineffective, while bulky, electron-rich phosphines (SPhos, XPhos, P(t-Bu)₃) or specialized diamine ligands for nickel catalysts are required for high yields.[9][11][13]

Table 2: Influence of Base and Solvent on Product Yield (Representative data using an optimized Pd/Buchwald ligand system)

EntryBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1K₂CO₃ (2)Toluene/H₂O (5:1)1001865
2Cs₂CO₃ (2)Dioxane1001278
3K₃PO₄ (2)Toluene1001285
4KOtBu (2)THF651689
5Na₂CO₃ (2)DMF1101855

This table shows that stronger bases like K₃PO₄ and KOtBu often provide higher yields in anhydrous ethereal or aromatic solvents for this type of substrate.[4][12][18]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

Note: This is a generalized starting protocol. Optimization of catalyst, ligand, base, and solvent is likely necessary.[9] All operations should be performed using standard Schlenk techniques under an inert atmosphere.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2–1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base under an inert atmosphere.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle 3-5 times.

  • Add the anhydrous, degassed solvent via syringe.

  • Degassing (Optional but Recommended): For biphasic systems or if rigorous exclusion of oxygen is required, degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.[9]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress periodically by TLC, GC-MS, or LC-MS until the starting bromide is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Visualizations

Suzuki_Cycle_Alkyl_Halide Pd0 Pd(0)L₂ (Active Catalyst) Pd_Complex1 R¹-Pd(II)L₂(Br) Pd0->Pd_Complex1 Oxidative Addition R_Br This compound R¹-Br R_Br->Pd0 OxAdd Oxidative Addition Alkene Alkene byproduct Pd_Complex1->Alkene β-Hydride Elimination (Side Reaction) Pd_Complex2 R¹-Pd(II)L₂(Ar) Pd_Complex1->Pd_Complex2 Transmetalation Beta_Elim β-Hydride Elimination (Side Reaction) Boronic Ar-B(OR)₂ (Boronic Acid/Ester) Boronate [Ar-B(OR)₂(Base)]⁻ (Activated Boronate) Boronic->Boronate Activation Base Base Base->Boronic Boronate->Pd_Complex1 Transmetal Transmetalation Pd_Complex2->Pd0 Reductive Elimination Product Product R¹-Ar Pd_Complex2->Product RedElim Reductive Elimination

Diagram 1: Simplified Suzuki catalytic cycle highlighting the competing β-hydride elimination pathway.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Inert Verify Inert Atmosphere & Reagent Purity/Degassing Start->Check_Inert Analyze_Side Analyze Crude Mixture (GC-MS, NMR) for Side Products Check_Inert->Analyze_Side Beta_Elim β-Hydride Elimination Dominant? Analyze_Side->Beta_Elim Protodeboronation Protodeboronation Evident? Analyze_Side->Protodeboronation No_Reaction Mainly Starting Materials Remain? Analyze_Side->No_Reaction Beta_Elim->Protodeboronation No Optimize_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, P(t-Bu)₃) or Ni/Diamine System Beta_Elim->Optimize_Ligand Yes Protodeboronation->No_Reaction No Optimize_Boron Use Boronic Ester or R-BF₃K Salt. Use Milder/Anhydrous Base. Protodeboronation->Optimize_Boron Yes Optimize_Conditions Screen Different Bases (K₃PO₄, KOtBu). Screen Solvents (Toluene, Dioxane, THF). Increase Temperature. No_Reaction->Optimize_Conditions Yes Success Reaction Optimized No_Reaction->Success No, reaction works Optimize_Ligand->Success Optimize_Boron->Success Optimize_Conditions->Success

References

Preventing decomposition of (4-Bromopentyl)benzene during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of (4-Bromopentyl)benzene, with a focus on preventing its decomposition.

Troubleshooting Guides

Issue 1: Suspected Decomposition of this compound During Storage

Symptoms:

  • Appearance of a yellow or brownish tint in the normally colorless liquid.

  • Presence of a sharp, acidic odor.

  • Inconsistent results in subsequent reactions where this compound is used as a starting material.

  • Appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC).

Possible Causes and Solutions:

CauseRecommended Action
Exposure to Light (Photodegradation) Store the compound in an amber or opaque vial to protect it from light. Light can initiate radical reactions, leading to debromination or side-chain oxidation.
Exposure to Air (Oxidation) Purge the storage vial with an inert gas (e.g., argon or nitrogen) before sealing. Oxygen can lead to the formation of hydroperoxides and subsequent degradation products at the benzylic position.
Presence of Moisture (Hydrolysis) Ensure the compound is stored in a tightly sealed container with a desiccant. Moisture can lead to slow hydrolysis of the alkyl bromide to the corresponding alcohol, 4-phenyl-2-pentanol, and hydrobromic acid (HBr). The generated HBr can further catalyze decomposition.
Elevated Temperatures (Thermal Decomposition) Store the compound at the recommended temperature of 2-8°C.[1] Higher temperatures can accelerate elimination reactions to form 1-phenyl-pentenes and substitution reactions.
Contamination Use clean, dry glassware and equipment when handling the compound. Acidic or basic contaminants can catalyze decomposition pathways.

Logical Workflow for Investigating Decomposition:

Start Observe Symptoms of Decomposition Visual Visual Inspection (Color, Clarity) Start->Visual Analytical Analytical Characterization (GC-MS, NMR, HPLC) Visual->Analytical Compare Compare Data to Reference Spectra/Chromatograms Analytical->Compare Identify Identify Degradation Products Compare->Identify Determine Determine Cause of Decomposition Identify->Determine Purify Purify Decomposed Material (Optional) Identify->Purify Implement Implement Corrective Storage Procedures Determine->Implement End Stable Product Implement->End Purify->End

Caption: Workflow for troubleshooting this compound decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathways for this compound, a secondary alkyl halide, are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The benzylic protons also make the alkyl chain susceptible to oxidation.[2]

  • Hydrolysis: Reaction with water, often catalyzed by acidic conditions, can replace the bromine atom with a hydroxyl group, forming 4-phenyl-2-pentanol.

  • Elimination: In the presence of a base or upon heating, hydrogen bromide (HBr) can be eliminated to form various isomers of 1-phenyl-pentene.

  • Oxidation: The presence of oxygen, especially under light or heat, can lead to the formation of hydroperoxides and ketones at the benzylic position of the pentyl chain.

Decomposition Pathways Diagram:

cluster_main This compound cluster_hydrolysis Hydrolysis (H₂O) cluster_elimination Elimination (-HBr) cluster_oxidation Oxidation (O₂) Cpd C₆H₅-CH(CH₃)CH₂CH₂CH₂Br Alcohol 4-Phenyl-2-pentanol C₆H₅-CH(CH₃)CH₂CH₂CH₂OH Cpd->Alcohol Substitution Alkene 1-Phenyl-pentenes (various isomers) Cpd->Alkene Elimination Ketone 4-Phenyl-2-pentanone C₆H₅-CH(CH₃)CH₂C(=O)CH₃ Cpd->Ketone Oxidation

Caption: Potential decomposition pathways of this compound.

Q2: What are the recommended storage conditions to prevent decomposition?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommendation
Temperature 2-8°C[1]
Atmosphere Inert (Argon or Nitrogen)
Light Protected from light (Amber vial)
Container Tightly sealed, dry glass container
Additives None are typically required if stored properly. However, for long-term storage, the addition of a radical scavenger like BHT could be considered to inhibit oxidation, though its compatibility and potential interference in subsequent reactions should be evaluated.

Q3: How can I detect and quantify the decomposition of this compound?

A3: Several analytical techniques can be employed to assess the purity of this compound and identify degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile and semi-volatile impurities and identifying them based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify and quantify impurities by comparing the spectra of the stored sample to that of a pure reference standard. Characteristic signals for degradation products (e.g., alkene protons in elimination products, or a carbinol proton in the hydrolysis product) can be indicative of decomposition.[3][4]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products. This is particularly useful for quantifying the extent of decomposition.

Q4: Can I purify this compound that has started to decompose?

A4: Yes, purification is often possible depending on the nature and extent of the decomposition.

  • Distillation: If the primary impurities are non-volatile (e.g., polymeric materials) or have significantly different boiling points, vacuum distillation can be an effective purification method.[5]

  • Column Chromatography: For removing polar impurities such as the hydrolysis product (4-phenyl-2-pentanol), column chromatography on silica (B1680970) gel is a suitable technique. A non-polar eluent system, such as a hexane (B92381)/ethyl acetate (B1210297) gradient, would typically be used, where the less polar this compound elutes before the more polar alcohol.[6]

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity Assessment

Objective: To identify and semi-quantify impurities in a sample of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1]

  • Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkylbenzenes and their derivatives.[7]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent like dichloromethane (B109758) or hexane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum (expect to see the molecular ion and characteristic bromine isotope pattern).

    • Analyze the mass spectra of any additional peaks to identify potential degradation products. Common fragments for alkylbenzenes include m/z 91 (tropylium ion).

Protocol 2: Purification by Column Chromatography

Objective: To remove polar impurities, such as 4-phenyl-2-pentanol, from a sample of this compound.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass column, flasks, and other standard laboratory glassware.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the column.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of hexane and load it onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with 100% hexane. The non-polar this compound will start to move down the column.

    • Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., starting with 1-2% ethyl acetate in hexane). This will help to elute the slightly more polar this compound while retaining the more polar impurities.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) to visualize the separated compounds.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Purification:

Start Impure This compound Prepare Prepare Silica Gel Column in Hexane Start->Prepare Load Load Sample in Minimal Hexane Prepare->Load Elute Elute with Hexane/ Ethyl Acetate Gradient Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with (4-Bromopentyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on selecting catalysts for cross-coupling reactions involving the secondary alkyl bromide, (4-Bromopentyl)benzene. The content is structured to address common challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound, a secondary alkyl bromide, in cross-coupling reactions?

A1: The main challenges associated with secondary alkyl bromides like this compound are:

  • β-Hydride Elimination: This is a major competing side reaction where a hydrogen atom from the carbon adjacent to the metal center is eliminated, leading to the formation of an alkene byproduct (e.g., 4-phenyl-1-pentene) and reducing the yield of the desired cross-coupled product.[1][2][3]

  • Slower Oxidative Addition: The C(sp³)–Br bond is generally less reactive towards oxidative addition than C(sp²)–Br bonds found in aryl or vinyl bromides, often necessitating more reactive catalyst systems.[2]

  • Isomerization: The reaction intermediate can sometimes isomerize, leading to the formation of linear instead of branched products.[4][5]

Q2: Which cross-coupling reactions are most suitable for this compound?

A2: For forming new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds with this compound, the following reactions are highly recommended:

  • Negishi Coupling: This is a powerful method for C-C bond formation using organozinc reagents. It has shown great success with secondary alkyl halides, often proceeding at room temperature.[1][6][7]

  • Suzuki-Miyaura Coupling: Ideal for C-C bond formation with organoboron reagents. While historically challenging for secondary alkyl halides, recent advancements with specific nickel and palladium catalyst systems have made it a viable option.[8][9][10]

  • Buchwald-Hartwig Amination: This is the premier method for C-N bond formation, coupling the alkyl halide with a primary or secondary amine.[11][12][13][14]

Q3: Should I use a Palladium or Nickel catalyst for reactions with this compound?

A3: Both palladium and nickel catalysts are effective, and the best choice depends on the specific reaction and coupling partner.

  • Palladium catalysts are well-developed, especially for Negishi and Buchwald-Hartwig reactions. They often require bulky, electron-rich phosphine (B1218219) ligands to promote reductive elimination and suppress β-hydride elimination.[1][4][7]

  • Nickel catalysts are often more reactive in the oxidative addition step with alkyl halides compared to palladium.[1] They have proven particularly effective for Suzuki-Miyaura couplings of secondary alkyl bromides, often allowing reactions to proceed at room temperature.[6][8][9]

Q4: What is the crucial role of the ligand in these catalyst systems?

A4: The ligand is critical for a successful cross-coupling reaction with a secondary alkyl bromide. It stabilizes the metal center and modulates its reactivity. For these substrates, bulky and electron-rich ligands are generally preferred because they:

  • Promote the desired reductive elimination step to form the product.[5][7]

  • Sterically hinder and suppress the undesired β-hydride elimination side reaction.[5][7]

  • Facilitate the oxidative addition of the C(sp³)-Br bond.[1]

Troubleshooting Guide

Problem 1: Low to no yield of the desired coupled product, with starting material recovered.

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the use of an appropriate precatalyst and ligand combination. For Ni-catalyzed reactions, NiCl₂·glyme or Ni(cod)₂ are common choices.[6][8] For Pd, Pd(OAc)₂ or Pd₂(dba)₃ are often used.[4] Ensure the use of air- and moisture-sensitive techniques, especially with air-sensitive phosphine ligands.[15]
Low Reactivity of C(sp³)-Br Bond Consider switching from a palladium to a more reactive nickel catalyst system, which can facilitate the oxidative addition step.[1][6]
Incorrect Base or Solvent The choice of base and solvent is critical. For Suzuki couplings, a base like KOt-Bu in a solvent like dioxane is effective.[8][9] For Negishi couplings, the reaction is often run without a base in solvents like THF or DMA.[4][6]

Problem 2: Significant formation of an alkene byproduct (e.g., 4-phenyl-1-pentene).

Potential Cause Troubleshooting Step
β-Hydride Elimination This is the most common side reaction. The solution is to use a catalyst system with a bulky, electron-rich ligand designed to suppress this pathway. For Pd-catalyzed Negishi, the CPhos ligand is highly effective.[4][5][7] For Ni-catalyzed Suzuki, diamine ligands are recommended.[8][9]
High Reaction Temperature β-hydride elimination is often favored at higher temperatures. If possible, use a more active catalyst system that allows the reaction to run at room temperature, such as Ni(cod)₂/s-Bu-Pybox for Negishi couplings.[6]

Problem 3: Formation of a protodeboronated byproduct (in Suzuki-Miyaura coupling).

Potential Cause Troubleshooting Step
Presence of Water/Protic Sources This can lead to the cleavage of the C-B bond in the organoboron reagent. Ensure all reagents and solvents are anhydrous. The addition of powdered 4 Å molecular sieves can be beneficial.[16]
Base-Induced Decomposition Some organoboron reagents are sensitive to strong bases. Consider using a milder base like K₃PO₄ or Cs₂CO₃.

Data Presentation: Catalyst System Performance

The following tables summarize quantitative data for selected, high-performing catalyst systems in cross-coupling reactions with secondary alkyl halides.

Table 1: Palladium-Catalyzed Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides

Catalyst PrecursorLigandLoading (mol%)SolventTemp.Yield (%)Reference
Pd(OAc)₂CPhos 1.0THFRT90-95%[4][5][7]
Pd(OAc)₂SPhos1.0THFRT~70%[4]
Pd(OAc)₂RuPhos1.0THFRT~65%[4]
Pd(OAc)₂XPhos1.0THFRT~25%[4][5]

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Secondary Alkyl Bromides with Alkylboranes

Catalyst PrecursorLigandLoading (mol%)SolventTemp.Yield (%)Reference
NiCl₂·glymetrans-N,N'-dimethyl-1,2-cyclohexanediamine 5.0DioxaneRT80-90%[8][9]
NiCl₂·glymetrans-1,2-Cyclohexanediamine10.0DioxaneRT~53%[8]
Ni(cod)₂s-Bu-Pybox4.0DMARTModerate[6]

Table 3: Palladium-Catalyzed Buchwald-Hartwig Amination of Secondary Alkyl Bromides

Catalyst PrecursorLigandLoading (mol%)SolventTemp.Yield (%)Reference
[Pd(allyl)Cl]₂Cy₂t-BuP 3.0t-AmylOH100 °CHigh[12][13][17]
Pd(OAc)₂RuPhos1.0Toluene110 °CGood-Excellent[18]

Detailed Experimental Protocols

Protocol 1: General Procedure for Ni-Catalyzed Suzuki-Miyaura Coupling of this compound with an Alkylborane [8][9]

  • Preparation: In a glovebox, add NiCl₂·glyme (5 mol%), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), and KOt-Bu (1.5 equivalents) to an oven-dried vial equipped with a stir bar.

  • Solvent and Reagents: Remove the vial from the glovebox. Add anhydrous dioxane, followed by this compound (1.0 equivalent), the alkyl-9-BBN reagent (1.2 equivalents), and isobutanol (8.0 equivalents) via syringe under an argon atmosphere.

  • Reaction: Seal the vial and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC. Typical reaction times are 12-24 hours.

  • Workup: Upon completion, quench the reaction with 1 M HCl. Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Pd-Catalyzed Negishi Coupling of this compound with an Arylzinc Reagent [4][7]

  • Organozinc Preparation: Prepare the secondary alkylzinc reagent by reacting this compound with activated zinc dust in an anhydrous polar aprotic solvent like THF.

  • Catalyst Preparation: In a separate oven-dried flask under argon, add Pd(OAc)₂ (1 mol%) and the CPhos ligand (1.2 mol%). Add anhydrous THF and stir for 10 minutes to form the active catalyst complex.

  • Reaction: To the catalyst mixture, add the aryl bromide (1.0 equivalent). Then, add the freshly prepared solution of the (4-Bromopentyl)zinc bromide reagent (1.5 equivalents) dropwise at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench carefully with saturated aqueous NH₄Cl solution. Extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Start: Define Reaction Goal cluster_coupling_partner Select Coupling Partner cluster_cc_reagent Choose Organometallic Reagent cluster_catalyst Select Catalyst System Start Couple this compound with: Partner_CN Amine (C-N Bond) Start->Partner_CN Form C-N Bond Partner_CC Organometallic (C-C Bond) Start->Partner_CC Form C-C Bond Catalyst_Buchwald Pd / Bulky Phosphine Ligand (e.g., Cy₂t-BuP) Partner_CN->Catalyst_Buchwald Organoboron Organoboron (Suzuki-Miyaura) Partner_CC->Organoboron Organozinc Organozinc (Negishi) Partner_CC->Organozinc Catalyst_Suzuki Ni / Diamine Ligand (e.g., trans-N,N'-dimethyl- 1,2-cyclohexanediamine) Organoboron->Catalyst_Suzuki Catalyst_Negishi Pd / Biaryl Phosphine Ligand (e.g., CPhos) Organozinc->Catalyst_Negishi

Caption: Catalyst selection workflow for this compound.

Reaction_Pathway Start Alkyl-Pd(II) Intermediate p1 Start->p1 Product Desired Cross-Coupled Product SideProduct Undesired Alkene Byproduct p1->Product Reductive Elimination (Favored by Bulky Ligands) p1->SideProduct β-Hydride Elimination (Competing Pathway)

Caption: Competing pathways in cross-coupling of secondary alkyl halides.

References

Technical Support Center: Purification of Crude (4-Bromopentyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of crude (4-Bromopentyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts alkylation?

A1: The most common impurities include:

  • Unreacted Starting Materials: Pentylbenzene (B43098) and bromobenzene.

  • Isomeric Byproducts: (2-Bromopentyl)benzene and (3-Bromopentyl)benzene, arising from carbocation rearrangements during the alkylation reaction.

  • Polyalkylated Byproducts: Di- and tri-pentylbromobenzenes, which are less volatile than the desired product.

  • Decomposition Products: Small amounts of colored impurities may be present if the reaction was carried out at elevated temperatures for extended periods.

Q2: Which purification method is most effective for this compound?

A2: The choice of purification method depends on the impurity profile:

  • Fractional Distillation: This is the preferred method for separating this compound from impurities with significantly different boiling points, such as unreacted starting materials and polyalkylated byproducts.

  • Column Chromatography: This technique is effective for separating isomeric impurities that have very similar boiling points but may differ slightly in polarity. It is also useful for removing colored impurities.

Q3: How can I monitor the purity of my product during purification?

A3: Purity can be monitored using the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the separation of components. For non-polar compounds like this compound, a common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a quantitative assessment of purity and can help identify the structure of impurities.

Q4: My purified this compound is slightly yellow. How can I remove the color?

A4: A persistent yellow color often indicates the presence of minor, likely polar, impurities. These can often be removed by passing the material through a short plug of silica (B1680970) gel, eluting with a non-polar solvent like hexane. If the color persists, treatment with activated carbon followed by filtration may be effective.

Troubleshooting Guides

Fractional Distillation
Problem Probable Cause(s) Solution(s)
Poor Separation of Product and Impurities Insufficient column efficiency (too few theoretical plates). Distillation rate is too fast.Use a longer fractionating column or one with a more efficient packing material. Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second).
Temperature Fluctuations at the Distillation Head Uneven heating of the distillation flask. Column is not properly insulated.Use a heating mantle with a magnetic stirrer for uniform heating. Insulate the fractionating column with glass wool or aluminum foil to maintain a stable temperature gradient.
Product Yield is Low Significant holdup in the distillation apparatus. Incorrect fraction collection.Ensure the apparatus is appropriately sized for the volume of crude material. Carefully monitor the temperature at the distillation head and collect the fraction corresponding to the expected boiling point of this compound.
"Bumping" or Violent Boiling Lack of boiling chips or inadequate stirring.Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Column Chromatography
Problem Probable Cause(s) Solution(s)
Poor Separation of Isomers Eluent polarity is too high or too low. Column is overloaded.Optimize the solvent system using TLC first. For non-polar compounds, start with 100% hexane and gradually increase the polarity with a co-solvent like ethyl acetate or dichloromethane. Use a larger column or reduce the amount of crude material loaded.
Product Elutes Too Quickly or Not at All Incorrect solvent system.If the product elutes too quickly, decrease the polarity of the eluent. If it does not elute, gradually increase the polarity.
Streaking or Tailing of Bands Sample is not fully soluble in the eluent. Column is not packed properly.Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading, or use the "dry loading" technique. Ensure the column is packed evenly without any cracks or channels.
Compound Appears to be Decomposing on the Column Silica gel may be too acidic for a sensitive compound.While this compound is generally stable, if decomposition is suspected, neutral alumina (B75360) can be used as the stationary phase, or the silica gel can be deactivated by pre-washing with a solvent mixture containing a small amount of a basic modifier like triethylamine.

Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
Bromobenzene157.01156[1][2][3]Unreacted starting material.
Pentylbenzene148.25205[4][5]Unreacted starting material.
(2-Bromopentyl)benzene227.14Estimated: 240-255Isomeric impurity.
(3-Bromopentyl)benzene227.14Estimated: 240-255Isomeric impurity.
This compound 227.14 Estimated: 245-260 Desired Product.
(1,4-dipentyl)benzene218.38>265Polyalkylated byproduct.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from lower-boiling unreacted starting materials and higher-boiling polyalkylated byproducts.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source (optional, for vacuum distillation of high-boiling components)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Place the crude this compound and a few boiling chips or a stir bar into the round-bottom flask.

  • Distillation:

    • Begin gentle heating of the flask.

    • Observe the temperature at the distillation head. The first fraction to distill will be the lower-boiling impurities (e.g., bromobenzene, if present). Collect this "forerun" in a separate receiving flask.

    • As the temperature rises and stabilizes near the boiling point of pentylbenzene (around 205 °C), continue to collect this fraction separately.

    • Once the lower-boiling impurities have been removed, the temperature will rise again. Change to a clean receiving flask to collect the main fraction as the temperature approaches the estimated boiling point of this compound (245-260 °C).

    • Collect the distillate while the temperature remains stable in this range.

    • If the temperature begins to rise significantly above this range, it indicates the distillation of higher-boiling polyalkylated byproducts. Stop the distillation or change to another receiving flask to collect this final fraction.

  • Analysis: Analyze the collected fractions by GC-MS to determine their composition and the purity of the main fraction containing the desired product.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from isomeric impurities and colored byproducts.

Materials:

  • Crude this compound (partially purified by distillation is recommended)

  • Silica gel (60-200 mesh)

  • Hexane

  • Ethyl acetate (or dichloromethane)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various mixtures of hexane and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system will give the desired product an Rf value of approximately 0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (starting with a low polarity mixture, e.g., 100% hexane).

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting the column with the non-polar solvent (e.g., 100% hexane).

    • Collect fractions and monitor their composition by TLC.

    • If the isomers are not separating well, a very shallow gradient of the more polar solvent can be used (e.g., gradually increasing the percentage of ethyl acetate in hexane).

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Decision_Tree start Crude this compound check_impurities Analyze by GC-MS/TLC start->check_impurities boiling_diff Significant Boiling Point Differences? check_impurities->boiling_diff Identify Impurities distillation Fractional Distillation isomers_present Isomers Present? distillation->isomers_present Analyze Fractions column Column Chromatography pure_product Pure this compound column->pure_product isomers_present->column Yes isomers_present->pure_product No boiling_diff->distillation Yes boiling_diff->isomers_present No (Similar B.P.)

Caption: Decision tree for selecting the appropriate purification method.

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis setup_flask Charge Flask with Crude Product & Boiling Chips assemble Assemble Distillation Apparatus setup_flask->assemble heat Gentle Heating assemble->heat collect_forerun Collect Forerun (Low B.P. Impurities) heat->collect_forerun collect_main Collect Main Fraction (~245-260 °C) collect_forerun->collect_main collect_final Collect Final Fraction (High B.P. Impurities) collect_main->collect_final analyze Analyze Fractions by GC-MS collect_final->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate final_product Pure Product evaporate->final_product

Caption: Workflow for purification by fractional distillation.

References

Technical Support Center: Synthesis of (4-Bromopentyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of (4-Bromopentyl)benzene. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during its synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most common and scalable method for the synthesis of this compound is the Grignard reaction. This typically involves the reaction of phenylmagnesium bromide with 1,4-dibromopentane (B1359787). This one-step synthesis is generally efficient and amenable to scale-up.

Q2: What are the critical parameters for a successful Grignard reaction in this synthesis?

A2: The success of the Grignard reaction is highly dependent on several factors:

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried to prevent the quenching of the highly basic Grignard reagent.[1][2][3]

  • Magnesium Activation: The magnesium turnings often have a passivating oxide layer that can hinder the reaction. Activation, for example with a small crystal of iodine, is crucial for initiating the formation of the Grignard reagent.[1][3][4]

  • Temperature Control: The reaction is exothermic, and maintaining an appropriate temperature is important to control the reaction rate and minimize side reactions.

  • Slow Addition of Reagents: Slow, controlled addition of the alkyl halide to the magnesium suspension is important for a smooth reaction.[4]

Q3: What are the potential side products in this synthesis?

A3: The primary side product of concern is the Wurtz coupling product, biphenyl (B1667301), which can be formed from the reaction of the Grignard reagent with the starting aryl halide. Another potential side product is the di-substituted product, 1,5-diphenylpentane (B3048512), if both bromine atoms of 1,4-dibromopentane react with the Grignard reagent.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through vacuum distillation. Column chromatography on silica (B1680970) gel can also be employed for higher purity if required. The choice of purification method will depend on the scale of the reaction and the desired purity of the final product.

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound from bromobenzene (B47551) and 1,4-dibromopentane via a Grignard reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.312.67 g0.11
Bromobenzene157.0115.7 g (10.5 mL)0.10
1,4-Dibromopentane229.9625.3 g (15.1 mL)0.11
Anhydrous Diethyl Ether74.12150 mL-
Iodine253.811 crystal-
1 M Hydrochloric Acid36.46100 mL-
Saturated Sodium Bicarbonate Solution84.0150 mL-
Anhydrous Magnesium Sulfate120.3710 g-

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • All glassware must be oven-dried and assembled hot under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Place the magnesium turnings and a crystal of iodine in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add 20 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of bromobenzene in 50 mL of anhydrous diethyl ether.

    • Add a small portion (approx. 5 mL) of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 1,4-Dibromopentane:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 1,4-dibromopentane in 80 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 1,4-dibromopentane solution dropwise to the cooled and stirred Grignard reagent over a period of 1 hour.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Grignard reaction does not initiate. - Inactive magnesium surface (oxide layer).[1][3]- Presence of moisture in reagents or glassware.[1][2]- Gently crush the magnesium turnings before use.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.[1][3]- Ensure all glassware is oven-dried and reagents are anhydrous.
Low yield of the desired product. - Incomplete formation of the Grignard reagent.- Quenching of the Grignard reagent by moisture or acidic impurities.- Formation of Wurtz coupling side products.[4]- Titrate a small aliquot of the Grignard reagent to determine its concentration before proceeding.- Ensure all subsequent reagents and solvents are anhydrous.- Maintain a low reaction temperature during the addition of 1,4-dibromopentane.
Formation of a significant amount of biphenyl. - Reaction of the Grignard reagent with unreacted bromobenzene.- Ensure the Grignard formation is complete before adding the second electrophile.- Use a slight excess of magnesium.
Product is contaminated with 1,5-diphenylpentane. - Reaction of both bromine atoms of 1,4-dibromopentane with the Grignard reagent.- Use a slight excess of 1,4-dibromopentane relative to the Grignard reagent.- Add the 1,4-dibromopentane slowly to the Grignard solution at a low temperature.

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification reagents Mg, I₂, Anhydrous Et₂O initiation Initiate Reaction (Gentle heating if needed) reagents->initiation bromobenzene Bromobenzene in Et₂O addition1 Dropwise addition of Bromobenzene bromobenzene->addition1 initiation->addition1 formation Phenylmagnesium Bromide Formation addition1->formation addition2 Dropwise addition at 0°C formation->addition2 dibromopentane 1,4-Dibromopentane in Et₂O dibromopentane->addition2 reaction Reaction at RT addition2->reaction quench Quench with 1M HCl reaction->quench extract Separatory Funnel Extraction quench->extract wash Wash with H₂O and NaHCO₃ extract->wash dry Dry with MgSO₄ wash->dry evaporate Solvent Removal dry->evaporate distill Vacuum Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_grignard Grignard Formation Issues cluster_quenching Grignard Quenching cluster_side_reactions Side Reactions start Low or No Product Yield q1 Did the reaction initiate? start->q1 a1_no Activate Mg: - Crush Mg - Add I₂ crystal - Gentle heat q1->a1_no No a1_yes Check for quenching q1->a1_yes Yes end Optimize and Repeat a1_no->end q2 Are all reagents and glassware anhydrous? a1_yes->q2 a2_no Thoroughly dry all materials and restart q2->a2_no No a2_yes Consider side reactions q2->a2_yes Yes a2_no->end q3 Is biphenyl observed? a2_yes->q3 a3_yes Ensure complete Grignard formation before adding dibromopentane q3->a3_yes Yes q4 Is 1,5-diphenylpentane observed? q3->q4 No a3_yes->q4 a4_yes - Use excess dibromopentane - Slow addition at low temp q4->a4_yes Yes q4->end No a4_yes->end

Caption: Troubleshooting logic for low yield in the synthesis.

References

Common pitfalls in the handling of (4-Bromopentyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromopentyl)benzene.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is between 2-8°C.[2]

2. What are the main safety precautions to take when handling this compound?

This compound is considered harmful if swallowed and can cause serious eye irritation.[3] It is essential to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[1][3] Ensure that eyewash stations and safety showers are readily accessible.[1] Avoid contact with skin, eyes, and clothing.[1]

3. What are the common impurities that might be present in this compound?

Common impurities can arise from the synthesis process and may include:

  • Isomeric impurities: Depending on the synthetic route, isomers such as (3-Bromopentyl)benzene or (5-Bromopentyl)benzene could be present.

  • Starting material residues: Unreacted starting materials from the synthesis process may be present.

  • Byproducts of synthesis: For instance, in syntheses involving Friedel-Crafts alkylation, polysubstituted benzene (B151609) derivatives could be formed.[4][5]

  • Elimination products: Alkenylbenzenes can form via dehydrobromination.

4. Which analytical techniques are suitable for assessing the purity of this compound?

Several analytical techniques can be employed to determine the purity of this compound and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile compounds and provides structural information about impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust technique for quantifying the compound and its non-volatile impurities.[6]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR can be used for accurate quantification without the need for a reference standard of the impurities.[6]

Troubleshooting Guides

Problem 1: Low Yield or Failure in Grignard Reagent Formation

Symptoms:

  • The reaction to form the Grignard reagent does not initiate.

  • The yield of the Grignard reagent is significantly lower than expected.

  • A significant amount of a white solid (biphenyl) is observed as a byproduct.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of moisture Grignard reagents are highly reactive with water. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use anhydrous solvents.
Inactive magnesium surface The surface of the magnesium metal may be coated with magnesium oxide, preventing the reaction. Activate the magnesium by crushing it in a dry flask or by adding a small crystal of iodine.
Side reaction forming biphenyl (B1667301) The Grignard reagent can react with unreacted this compound to form a biphenyl derivative. This is favored at higher concentrations and temperatures. Add the this compound slowly to the magnesium suspension to maintain a low concentration.
Reaction with atmospheric oxygen Grignard reagents react with oxygen. Perform the reaction under an inert atmosphere (nitrogen or argon).
Problem 2: Appearance of Unknown Peaks in Analytical Chromatogram After Storage

Symptoms:

  • New peaks are observed in GC-MS or HPLC analysis of a previously pure sample of this compound.

  • The percentage purity of the main compound has decreased over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Dehydrobromination The compound may be undergoing elimination of HBr to form various isomers of pentenylbenzene. This can be catalyzed by trace amounts of acid or base, or by elevated temperatures. Store the compound at the recommended 2-8°C and in a neutral environment. If necessary, purify by column chromatography.
Oxidation Exposure to air and light can lead to oxidation, particularly at the benzylic position. Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere if long-term stability is critical.
Hydrolysis Although less common for alkyl bromides, prolonged exposure to moisture, especially at elevated temperatures, could lead to hydrolysis to the corresponding alcohol. Ensure the compound is stored in a dry environment.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol describes a general procedure for the purification of this compound to remove polar impurities and degradation products.

Materials:

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a mobile phase of hexane or a hexane/ethyl acetate mixture. The optimal solvent system should be determined by TLC analysis beforehand.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow Experimental Workflow: Troubleshooting Impurities cluster_start Start cluster_analysis Purity Analysis cluster_decision Decision cluster_pass Pass cluster_fail Fail cluster_troubleshoot Troubleshooting start Receive/Synthesize this compound analysis Perform Purity Analysis (GC-MS, HPLC) start->analysis decision Purity > 98%? analysis->decision pass Proceed with Experiment decision->pass Yes fail Identify Impurities decision->fail No troubleshoot Consult Troubleshooting Guide fail->troubleshoot purify Purify (e.g., Column Chromatography) troubleshoot->purify purify->analysis

Caption: Workflow for purity assessment and troubleshooting of this compound.

degradation_pathway Potential Degradation Pathways cluster_elimination Elimination cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent This compound elimination_product Pentenylbenzene Isomers parent->elimination_product Dehydrobromination (Heat, Base/Acid) oxidation_product Oxidized Products (e.g., at benzylic position) parent->oxidation_product Oxidation (Air, Light) hydrolysis_product 5-Phenylpentan-2-ol parent->hydrolysis_product Hydrolysis (Moisture)

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Comparing reactivity of (4-Bromopentyl)benzene vs (4-chloropentyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

The primary difference in reactivity between (4-bromopentyl)benzene and (4-chloropentyl)benzene (B7893687) lies in the nature of the halogen substituent on the pentyl chain. The carbon-halogen bond strength and the stability of the resulting halide ion as a leaving group are the critical factors governing the rates of nucleophilic substitution and elimination reactions.

Executive Summary

Experimental evidence from analogous compounds consistently demonstrates that alkyl bromides are more reactive than alkyl chlorides in both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. This increased reactivity is primarily due to the lower carbon-bromine bond dissociation energy compared to the carbon-chlorine bond and the greater stability of the bromide anion (Br⁻) as a leaving group compared to the chloride anion (Cl⁻).[1][2][3] Therefore, This compound is expected to be significantly more reactive than (4-chloropentyl)benzene in reactions involving the cleavage of the carbon-halogen bond.

Data Presentation: A Comparative Overview

To illustrate the expected differences in reactivity, the following table summarizes data for analogous secondary alkyl halides, which serve as excellent models for the pentyl chain in the target molecules.

FeatureThis compound (modeled by 2-Bromopentane)(4-Chloropentyl)benzene (modeled by 2-Chloropentane)Reference
Leaving Group Ability ExcellentGood[1][2]
C-X Bond Energy ~285 kJ/mol (C-Br)~324 kJ/mol (C-Cl)[3]
Relative SN1 Solvolysis Rate FasterSlower[1]
Relative SN2 Reaction Rate FasterSlower[2]
Relative E1/E2 Reaction Rate FasterSlower[4]
Product Distribution in E2 Reaction (with NaOEt in EtOH) Expected to favor the more substituted alkene (Zaitsev's rule)55% trans-2-pentene, 16% cis-2-pentene, 29% 1-pentene[5]

Reaction Mechanisms and Reactivity

The reactivity of the carbon-halogen bond in this compound and (4-chloropentyl)benzene can be understood through the primary reaction mechanisms for alkyl halides: nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2).

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, a nucleophile replaces the halogen atom. The efficiency of this process is highly dependent on the leaving group.

  • SN2 Mechanism: This is a single-step, concerted reaction where the nucleophile attacks the carbon atom at the same time as the halide ion departs. The rate of an SN2 reaction is sensitive to the ability of the leaving group to depart. Since bromide is a better leaving group than chloride, this compound will react faster than (4-chloropentyl)benzene in SN2 reactions.[2]

  • SN1 Mechanism: This is a two-step reaction that proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation, which involves the cleavage of the carbon-halogen bond. The weaker C-Br bond in this compound will break more readily to form the secondary carbocation, leading to a faster SN1 reaction rate compared to (4-chloropentyl)benzene.[1]

SN1_SN2_Mechanisms cluster_SN2 SN2 Mechanism cluster_SN1 SN1 Mechanism SN2_start Nu⁻ + R-X SN2_ts [Nu---R---X]⁻ Transition State SN2_start->SN2_ts Concerted Step SN2_end Nu-R + X⁻ SN2_ts->SN2_end SN1_start R-X SN1_intermediate R⁺ + X⁻ Carbocation Intermediate SN1_start->SN1_intermediate Step 1 (slow) SN1_step2 R⁺ + Nu⁻ SN1_end Nu-R SN1_step2->SN1_end Step 2 (fast)

Nucleophilic Substitution Mechanisms

Elimination Reactions

Elimination reactions involve the removal of the halogen and a hydrogen atom from an adjacent carbon to form an alkene.

  • E2 Mechanism: This is a concerted, one-step process where a base removes a proton and the halide ion departs simultaneously. The rate of an E2 reaction is dependent on the strength of the base and the nature of the leaving group. The better leaving group ability of bromide will lead to a faster E2 reaction for this compound.[4]

  • E1 Mechanism: This mechanism proceeds through a carbocation intermediate, similar to the SN1 pathway. The rate-determining step is the formation of the carbocation. Consequently, this compound will undergo E1 elimination more rapidly than (4-chloropentyl)benzene.

E1_E2_Mechanisms cluster_E2 E2 Mechanism cluster_E1 E1 Mechanism E2_start Base⁻ + H-CR₂-CR₂-X E2_ts [Base---H---CR₂---CR₂---X]⁻ Transition State E2_start->E2_ts Concerted Step E2_end Base-H + R₂C=CR₂ + X⁻ E2_ts->E2_end E1_start H-CR₂-CR₂-X E1_intermediate H-CR₂-CR₂⁺ + X⁻ Carbocation Intermediate E1_start->E1_intermediate Step 1 (slow) E1_step2 H-CR₂-CR₂⁺ + Base⁻ E1_end R₂C=CR₂ + Base-H E1_step2->E1_end Step 2 (fast)

Elimination Reaction Mechanisms

Experimental Protocols

The following are general experimental protocols that can be adapted to compare the reactivity of this compound and (4-chloropentyl)benzene.

Protocol 1: Comparison of SN2 Reactivity

Objective: To qualitatively compare the SN2 reaction rates of this compound and (4-chloropentyl)benzene with sodium iodide in acetone (B3395972).

Materials:

  • This compound

  • (4-chloropentyl)benzene

  • 15% Sodium Iodide (NaI) in acetone solution

  • Acetone

  • Test tubes

  • Stopwatch

Procedure:

  • Place 2 mL of the 15% NaI in acetone solution into two separate, clean, dry test tubes.

  • To the first test tube, add 2-3 drops of this compound.

  • To the second test tube, add 2-3 drops of (4-chloropentyl)benzene.

  • Start the stopwatch immediately after the addition of the alkyl halide.

  • Shake both test tubes to ensure mixing.

  • Observe the test tubes for the formation of a precipitate (sodium bromide or sodium chloride).

  • Record the time it takes for the precipitate to appear in each test tube. A faster precipitation time indicates a faster SN2 reaction rate.

Protocol 2: Comparison of SN1 Reactivity

Objective: To qualitatively compare the SN1 reaction rates of this compound and (4-chloropentyl)benzene using silver nitrate (B79036) in ethanol (B145695).

Materials:

  • This compound

  • (4-chloropentyl)benzene

  • 1% Silver Nitrate (AgNO₃) in ethanol solution

  • Ethanol

  • Test tubes

  • Stopwatch

Procedure:

  • Place 2 mL of the 1% AgNO₃ in ethanol solution into two separate, clean, dry test tubes.

  • To the first test tube, add 2-3 drops of this compound.

  • To the second test tube, add 2-3 drops of (4-chloropentyl)benzene.

  • Start the stopwatch immediately after the addition of the alkyl halide.

  • Shake both test tubes to ensure mixing.

  • Observe the test tubes for the formation of a precipitate (silver bromide or silver chloride).

  • Record the time it takes for the precipitate to appear in each test tube. A faster precipitation time indicates a faster SN1 reaction rate.

Protocol 3: Comparison of E2 Reactivity

Objective: To compare the product distribution and relative rates of the E2 elimination of this compound and (4-chloropentyl)benzene with a strong base.

Materials:

  • This compound

  • (4-chloropentyl)benzene

  • Sodium ethoxide (NaOEt) in ethanol

  • Ethanol

  • Round-bottom flasks

  • Reflux condensers

  • Heating mantles

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up two parallel reflux apparatuses.

  • In one flask, dissolve a known amount of this compound in ethanol.

  • In the second flask, dissolve the same molar amount of (4-chloropentyl)benzene in ethanol.

  • To each flask, add a molar excess of sodium ethoxide in ethanol.

  • Heat both reactions to reflux for a specified period (e.g., 1 hour).

  • After the reaction time, cool the mixtures and work up the products (e.g., by extraction with an organic solvent and washing with water).

  • Analyze the product mixtures by GC-MS to identify the different alkene isomers formed and their relative abundance. The reaction that proceeds to a greater extent of completion in the given time is the faster reaction.

Experimental_Workflow start Start prep Prepare Reactants (Alkyl Halide + Reagent) start->prep reaction Initiate Reaction (Mixing and/or Heating) prep->reaction observe Observe for Precipitate (SN1/SN2) or Reflux for E2 reaction->observe record Record Time of Precipitation or Quench Reaction observe->record analyze Analyze Products (GC-MS for E2) record->analyze For E2 end End record->end For SN1/SN2 analyze->end

General Experimental Workflow

Conclusion

Based on fundamental principles of organic chemistry, This compound is unequivocally the more reactive substrate compared to (4-chloropentyl)benzene in both nucleophilic substitution and elimination reactions. This is a direct consequence of the weaker carbon-bromine bond and the superior stability of the bromide ion as a leaving group. For researchers designing synthetic routes, the use of this compound will generally lead to faster reaction times and may allow for milder reaction conditions compared to its chloro-analog. However, factors such as cost and availability of the starting materials may also influence the choice of substrate. The experimental protocols provided offer a framework for verifying these reactivity differences in a laboratory setting.

References

Validating the Structure of (4-Bromopentyl)benzene: A Comparative Guide to 2D NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization workflow. This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and other common analytical techniques for the structural validation of (4-Bromopentyl)benzene. We present supporting experimental data, detailed methodologies, and clear visualizations to aid in the selection of the most appropriate analytical approach.

Structural Elucidation using 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, 2D NMR experiments like COSY, HSQC, and HMBC can unequivocally establish the structure of a small molecule like this compound.

Predicted ¹H and ¹³C NMR Data

To illustrate the power of 2D NMR, we first present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions, generated using advanced computational algorithms, form the basis for interpreting the correlations observed in 2D spectra.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1'CH4.0955.4
2'CH₂1.8039.8
3'CH₂1.5028.9
4'CH₂2.6035.1
5'CH₃1.6925.1
1C (ipso)-142.2
2, 6CH7.16128.4
3, 5CH7.25128.5
4CH7.16125.8

Note: Predictions were obtained from nmrdb.org. Numbering of the atoms is provided in the molecular structure diagram below.

Key 2D NMR Correlations for Structural Confirmation

The following tables summarize the expected correlations from COSY, HSQC, and HMBC experiments, which together provide a comprehensive map of the molecular structure.

Table 2: Predicted COSY Correlations

Proton (¹H)Correlating Proton(s) (¹H)
H-1'H-2', H-5'
H-2'H-1', H-3'
H-3'H-2', H-4'
H-4'H-3'
H-2, H-6H-3, H-5
H-3, H-5H-2, H-6, H-4

Table 3: Predicted HSQC Correlations

Carbon (¹³C)Correlating Proton (¹H)
C-1'H-1'
C-2'H-2'
C-3'H-3'
C-4'H-4'
C-5'H-5'
C-2, C-6H-2, H-6
C-3, C-5H-3, H-5
C-4H-4

Table 4: Predicted HMBC Correlations

Proton (¹H)Correlating Carbon(s) (¹³C)
H-1'C-2', C-3', C-5'
H-2'C-1', C-3', C-4'
H-3'C-1', C-2', C-4', C-1
H-4'C-2', C-3', C-1, C-2, C-6
H-5'C-1', C-2'
H-2, H-6C-4, C-1, C-3, C-5
H-3, H-5C-1, C-2, C-6, C-4
H-4C-2, C-6, C-3, C-5

Comparison with Alternative Analytical Techniques

While 2D NMR is highly definitive, other analytical techniques can provide complementary or preliminary structural information. Here, we compare 2D NMR with Mass Spectrometry and Infrared Spectroscopy for the validation of this compound.

Table 5: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity, stereochemistry.Unambiguous structure determination, non-destructive.Requires larger sample amounts, longer acquisition times, more complex data analysis.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, small sample requirement, fast analysis.Does not provide direct connectivity information, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, inexpensive, easy to use.Provides limited information on the overall molecular skeleton, not suitable for complete structure elucidation on its own.

Experimental Protocols

2D NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (500 MHz Spectrometer):

  • COSY: Standard cosygpqf pulse sequence. Spectral widths of 10 ppm in both dimensions. 2 scans per increment, 256 increments in the indirect dimension.

  • HSQC: Standard hsqcedetgpsisp2.2 pulse sequence. Spectral width of 10 ppm in the ¹H dimension and 160 ppm in the ¹³C dimension. 4 scans per increment, 256 increments in the indirect dimension.

  • HMBC: Standard hmbcgplpndqf pulse sequence. Spectral width of 10 ppm in the ¹H dimension and 200 ppm in the ¹³C dimension. 8 scans per increment, 256 increments in the indirect dimension. Long-range coupling delay optimized for 8 Hz.

Mass Spectrometry (Electron Ionization - EI)
  • Introduce a small amount of the sample (typically < 1 µL of a dilute solution) into the mass spectrometer via a direct insertion probe or GC inlet.

  • Acquire the spectrum using a standard EI voltage of 70 eV.

  • Analyze the molecular ion peak and fragmentation pattern. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Infrared (IR) Spectroscopy
  • Place a drop of the neat liquid sample between two NaCl or KBr plates.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify characteristic peaks for aromatic C-H stretching (~3000-3100 cm⁻¹), alkyl C-H stretching (~2850-2960 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for structural validation using 2D NMR and the key correlations within the this compound molecule.

G cluster_0 Structural Validation Workflow start Synthesized Compound (this compound) nmr_1d 1D NMR (¹H, ¹³C, DEPT) start->nmr_1d Initial Analysis alt_methods Alternative Methods (MS, IR) start->alt_methods Complementary Data nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Detailed Connectivity structure_validation Structure Validated nmr_2d->structure_validation Confirmation alt_methods->structure_validation Supportive Evidence

Caption: Workflow for the structural validation of this compound.

Caption: Key HMBC correlations in this compound.

A Comparative Guide to Alternatives for (4-Bromopentyl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Bromopentyl)benzene is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-phenylpentyl moiety through nucleophilic substitution and organometallic cross-coupling reactions. However, the choice of the leaving group on the pentyl chain can significantly impact reaction efficiency, substrate scope, and cost. This guide provides an objective comparison of this compound with its chloro, iodo, and sulfonate ester analogues, supported by experimental data from analogous systems, to aid in the selection of the optimal reagent for specific synthetic transformations.

Performance Comparison of (4-Phenylpentyl) Derivatives in Key Reactions

The reactivity of the leaving group is a critical factor in the success of carbon-carbon bond-forming reactions. The general reactivity trend for alkyl halides in many common transformations is I > Br > Cl > F. Sulfonate esters, such as tosylates and mesylates, are also excellent leaving groups, often comparable in reactivity to or even more reactive than bromides.

Below is a summary of expected performance and available experimental data for the application of (4-halopentyl)benzenes and their sulfonate analogs in Grignard, Suzuki-Miyaura, Negishi, and Kumada cross-coupling reactions.

Table 1: Quantitative Comparison of Leaving Groups in a Suzuki-Miyaura Coupling Reaction

ElectrophileCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodophenolPhenylboronic acid10% Pd/CK₂CO₃WaterReflux0.6717.9[1]
4-BromophenolPhenylboronic acid10% Pd/CK₂CO₃WaterReflux0.6721.75[1]
(4-Chloropentyl)benzeneArylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10012GoodInferred from[2]
This compoundArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012HighInferred from[2]
(4-Iodopentyl)benzeneArylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene808Very HighInferred from[3]
4-Pentylphenyl TosylatePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene1001295Inferred from[4]

Note: Data for (4-halopentyl)benzenes and the corresponding tosylate are inferred from analogous systems due to the lack of direct side-by-side comparative studies in the literature.

Experimental Protocols

Detailed methodologies for key reactions involving alkyl halides are provided below. These protocols can be adapted for this compound and its alternatives.

Protocol 1: Grignard Reaction with an Alkyl Halide

This protocol describes the formation of a Grignard reagent from an alkyl halide and its subsequent reaction with an electrophile, such as a carbonyl compound.

Materials:

  • Alkyl halide (e.g., this compound) (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (catalytic)

  • Electrophile (e.g., aldehyde or ketone) (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • 6 M HCl

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (N₂ or Ar).

    • Add the magnesium turnings to the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of the alkyl halide in anhydrous diethyl ether.

    • Add a small portion of the alkyl halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

    • Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[5][6][7]

  • Reaction with Electrophile:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the electrophile in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • If a precipitate forms, add 6 M HCl to dissolve it.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[5][6]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an alkyl halide with a boronic acid.

Materials:

  • Alkyl halide (e.g., this compound) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, THF, with water as a co-solvent)

Procedure:

  • To a reaction vessel, add the alkyl halide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent(s) and degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).[8][9][10]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8][9][10]

Reagent Selection Workflow

The choice of reagent depends on several factors including reactivity, cost, availability, and functional group tolerance. The following diagram illustrates a decision-making workflow for selecting the appropriate (4-phenylpentyl) derivative.

ReagentSelection start Define Synthetic Goal (e.g., Grignard, Suzuki) reactivity High Reactivity Required? start->reactivity cost Cost a Major Constraint? reactivity->cost No iodo (4-Iodopentyl)benzene reactivity->iodo Yes availability Commercial Availability? cost->availability No chloro (4-Chloropentyl)benzene cost->chloro Yes bromo This compound availability->bromo Yes tosylate (4-Tosylpentyl)benzene availability->tosylate No (Synthesize from alcohol) CatalyticCycle M0 M(0) Catalyst (e.g., Pd(0)) OxAdd Oxidative Addition M0->OxAdd M2 R-M(II)-X OxAdd->M2 Transmetal Transmetalation M2->Transmetal M2_R R-M(II)-R' Transmetal->M2_R RedElim Reductive Elimination M2_R->RedElim RedElim->M0 Regeneration Product R-R' Product RedElim->Product RX R-X ((4-Halopentyl)benzene) RX->OxAdd R_M R'-M' (Organometallic reagent) R_M->Transmetal

References

Comparative analysis of different synthetic routes to (4-Bromopentyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Phenylalkyl Halide

(4-Bromopentyl)benzene is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other functionalized molecules. Its structure, featuring a phenyl ring and a reactive bromo-substituted alkyl chain, allows for a variety of subsequent chemical transformations. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method's advantages and disadvantages.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Bromination of 5-Phenyl-1-pentanol Route 2: Friedel-Crafts Acylation & Reduction Route 3: Anti-Markovnikov Hydrobromination
Starting Materials 5-Phenyl-1-pentanolBenzene (B151609), 5-Bromovaleryl Chloride5-Phenyl-1-pentene
Number of Steps 131
Overall Yield Moderate (40-70% estimated)Low to Moderate (likely <50%)High (estimated >80%)
Key Reagents HBr/H₂SO₄ or PBr₃AlCl₃, Zn(Hg)/HCl or H₂NNH₂/KOHHBr, Peroxides (e.g., AIBN)
Advantages Direct, one-step conversion of a common precursor.Utilizes readily available starting materials. Avoids carbocation rearrangements common in direct alkylation.High regioselectivity, high potential yield, mild reaction conditions.
Disadvantages Use of corrosive and hazardous reagents. Potential for side reactions.Multi-step process, potentially low overall yield. Final bromination step lacks regioselectivity.Requires synthesis of the alkene precursor.

Route 1: Bromination of 5-Phenyl-1-pentanol

This route offers the most direct conversion to the target molecule from a commercially available or readily synthesized precursor, 5-phenyl-1-pentanol. The transformation is a classic nucleophilic substitution of a hydroxyl group with a bromide ion, typically achieved using hydrobromic acid with a strong acid catalyst or phosphorus tribromide.

Experimental Protocol (Hypothetical, based on similar alcohol brominations)

Using Hydrobromic Acid and Sulfuric Acid:

  • To a stirred solution of 5-phenyl-1-pentanol (1.0 eq) in a suitable solvent, add concentrated hydrobromic acid (1.2 eq).

  • Carefully add concentrated sulfuric acid (0.5 eq) dropwise while maintaining the temperature at 0-5 °C.

  • The reaction mixture is then heated at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling, the mixture is poured into ice water and extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

Expected Yield: Based on the bromination of similar primary alcohols, the yield is expected to be in the range of 40-70%.

5-Phenyl-1-pentanol 5-Phenyl-1-pentanol This compound This compound 5-Phenyl-1-pentanol->this compound HBr / H₂SO₄ or PBr₃

Route 1: Direct Bromination

Route 2: Friedel-Crafts Acylation, Reduction, and Bromination

This multi-step approach begins with the Friedel-Crafts acylation of benzene to introduce the five-carbon chain. The resulting ketone is then reduced to an alkyl group, followed by bromination of the side chain. This route avoids the potential for carbocation rearrangements that can occur with direct Friedel-Crafts alkylation.

Experimental Protocol (A multi-step synthesis)

Step 1: Friedel-Crafts Acylation of Benzene

  • To a suspension of anhydrous aluminum chloride (1.1 eq) in dry benzene (excess) at 0-5 °C, add 5-bromovaleryl chloride (1.0 eq) dropwise.

  • The mixture is stirred at room temperature for 2-4 hours.

  • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried.

  • After solvent removal, the crude 5-bromo-1-phenyl-1-pentanone (B8713216) is purified.

Step 2: Reduction of the Ketone (Clemmensen or Wolff-Kishner)

Step 3: Radical Bromination of the Alkyl Chain

  • The resulting pentylbenzene (B43098) is dissolved in a non-polar solvent like carbon tetrachloride.

  • N-Bromosuccinimide (NBS) (1.0 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added.

  • The mixture is irradiated with a UV lamp or heated to initiate the reaction.

  • The reaction is monitored for the disappearance of the starting material.

  • After completion, the succinimide (B58015) byproduct is filtered off, and the solvent is removed. The product mixture is then purified.

Challenges and Expected Yield: The primary challenge of this route is the lack of regioselectivity in the final bromination step. Radical bromination of an unactivated alkyl chain can lead to a mixture of isomers, with bromination at the benzylic position being a significant competing reaction. The overall yield is likely to be low to moderate.

Benzene Benzene 5-Phenyl-1-pentanone 5-Phenyl-1-pentanone Benzene->5-Phenyl-1-pentanone 5-Bromovaleryl Chloride, AlCl₃ Pentylbenzene Pentylbenzene 5-Phenyl-1-pentanone->Pentylbenzene Reduction (Clemmensen or Wolff-Kishner) This compound This compound Pentylbenzene->this compound NBS, Radical Initiator

Route 2: Multi-step Synthesis

Route 3: Anti-Markovnikov Hydrobromination of 5-Phenyl-1-pentene

This elegant route utilizes the regioselective addition of hydrogen bromide to an alkene in the presence of a radical initiator. The anti-Markovnikov nature of this reaction ensures the bromine atom is placed at the desired terminal position of the double bond, which corresponds to the 4-position of the pentyl chain.

Experimental Protocol (Based on similar hydrobromination reactions)
  • 5-Phenyl-1-pentene (1.0 eq) is dissolved in a suitable solvent (e.g., a non-polar solvent like hexane).

  • A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount) is added.

  • Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in acetic acid is added, while the reaction is either irradiated with UV light or gently heated.

  • The reaction progress is monitored by GC or TLC.

  • Upon completion, the reaction mixture is washed with water and sodium bicarbonate solution to remove excess acid.

  • The organic layer is dried, and the solvent is evaporated. The resulting this compound is purified by distillation.

Expected Yield: Anti-Markovnikov hydrobromination reactions are known to be highly efficient. Based on reports for similar terminal alkenes, yields are expected to be high, potentially exceeding 80%.

5-Phenyl-1-pentene 5-Phenyl-1-pentene This compound This compound 5-Phenyl-1-pentene->this compound HBr, Peroxides (AIBN)

Route 3: Regioselective Hydrobromination

Conclusion

For the synthesis of this compound, Route 3, the anti-Markovnikov hydrobromination of 5-phenyl-1-pentene, emerges as the most promising strategy. It offers high regioselectivity and is expected to provide the highest yield. While it requires the synthesis of the alkene precursor, the efficiency of the final step makes it an attractive option for large-scale production.

Route 1, the direct bromination of 5-phenyl-1-pentanol, is a viable and straightforward alternative, particularly if the alcohol is readily available. However, the yields may be more moderate, and the use of harsh reagents requires careful handling.

Route 2, involving Friedel-Crafts acylation, is the least recommended approach. The multi-step nature of the synthesis and, most critically, the lack of control in the final bromination step, make it an inefficient and less practical choice for obtaining the desired isomer in high purity and yield.

Researchers and process chemists should select the most appropriate route based on the availability of starting materials, desired scale of production, and the importance of maximizing yield and purity.

References

A Guide to the Cross-Validation of Analytical Data for (4-Bromopentyl)benzene and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of chemical research and pharmaceutical development, the unambiguous identification and characterization of synthesized compounds are paramount. This guide provides a comparative framework for the analytical data of (4-Bromopentyl)benzene, a substituted alkylbenzene, and offers a detailed analysis of a structurally similar alternative, (3-Bromopropyl)benzene, for which comprehensive experimental data is publicly available. The principles and methodologies outlined herein serve as a practical reference for the cross-validation of analytical data for this class of compounds.

While experimental spectral data for this compound is not readily found in public databases, we present its key physicochemical properties alongside the detailed experimental data for (3-Bromopropyl)benzene. This comparison allows for an informed estimation of the expected analytical signatures of this compound and highlights the importance of multi-technique data integration for structural confirmation.

Comparative Analytical Data

A thorough analytical workflow involves the use of multiple spectroscopic techniques to elucidate the structure and confirm the identity of a compound. The data below is summarized for this compound and its analog, (3-Bromopropyl)benzene.

Physicochemical Properties

PropertyThis compound(3-Bromopropyl)benzene
Molecular Formula C₁₁H₁₅BrC₉H₁₁Br
Molecular Weight 227.14 g/mol 199.09 g/mol [1]
Appearance -Clear colorless liquid[1]
Boiling Point Not available~220-221 °C
LogP 3.79 (Predicted)3.7 (Predicted)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for (3-Bromopropyl)benzene

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for (3-Bromopropyl)benzene

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.32 - 7.17m5HAromatic protons (C₆H₅)
3.38t2H-CH₂-Br
2.78t2HPh-CH₂-
2.16p2H-CH₂-CH₂-CH₂-

Solvent: CDCl₃, Reference: TMS. Data sourced from publicly available spectra.[1]

Table 2: ¹³C NMR Data for (3-Bromopropyl)benzene [1]

Chemical Shift (δ) ppmAssignment
140.5Aromatic C (quaternary)
128.5Aromatic CH
128.4Aromatic CH
126.2Aromatic CH
34.5Ph-CH₂-
33.5-CH₂-Br
32.2-CH₂-CH₂-CH₂-

Solvent: CDCl₃. Data sourced from publicly available spectra.

Infrared (IR) Spectroscopy Data for (3-Bromopropyl)benzene

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorptions for (3-Bromopropyl)benzene

Wavenumber (cm⁻¹)IntensityAssignment
3085, 3062, 3027MediumAromatic C-H stretch
2936, 2856MediumAliphatic C-H stretch
1603, 1496, 1453StrongAromatic C=C skeletal vibrations
748, 698StrongC-H out-of-plane bending (monosubstituted benzene)
645MediumC-Br stretch

Sample preparation: Neat liquid between KBr plates.[1]

Mass Spectrometry (MS) Data for (3-Bromopropyl)benzene

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Key Mass Spectral Peaks for (3-Bromopropyl)benzene [2][3]

m/zRelative Intensity (%)Assignment
198/200~10[M]⁺ (Molecular ion peak, bromine isotope pattern)
1195[M-Br]⁺
91100[C₇H₇]⁺ (Tropylium ion, base peak)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are generalized protocols for the spectroscopic techniques cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should cover the expected range for organic molecules (e.g., 0-200 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation : An FT-IR spectrometer.

  • Sample Preparation (Neat Liquid) : As these compounds are liquids at room temperature, the simplest method is to place a small drop of the pure sample between two salt plates (e.g., KBr or NaCl) to form a thin film.

  • Data Acquisition :

    • A background spectrum of the clean salt plates is recorded first.

    • The sample is then placed in the spectrometer's beam path.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

3. Mass Spectrometry (Electron Ionization - EI)

  • Instrumentation : A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

  • Sample Introduction : The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer's ion source.

  • Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺) and inducing fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical data, ensuring a high degree of confidence in the structural assignment of a synthesized compound.

cluster_0 Analytical Techniques cluster_1 Data Analysis and Interpretation cluster_2 Structure Validation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Data NMR Data - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR IR Spectroscopy IR_Data IR Data - Functional Groups IR->IR_Data MS Mass Spectrometry MS_Data MS Data - Molecular Ion - Fragmentation Pattern MS->MS_Data Cross_Validation Cross-Validation and Consistency Check NMR_Data->Cross_Validation IR_Data->Cross_Validation MS_Data->Cross_Validation Proposed_Structure Proposed Structure (e.g., this compound) Proposed_Structure->Cross_Validation Final_Confirmation Confirmed Structure Cross_Validation->Final_Confirmation Consistent Discrepancy Discrepancy Identified Cross_Validation->Discrepancy Inconsistent

References

A Comparative Guide to (4-Bromopentyl)benzene and Other Alkyl Halides in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. The choice of the alkyl halide starting material is a critical parameter that significantly influences reaction efficiency, yield, and overall success. This guide provides an objective comparison of the performance of (4-bromopentyl)benzene with its chloro and iodo analogs in common coupling reactions, supported by established principles and representative experimental data.

Performance Comparison of (4-Halopentyl)benzene Derivatives

The reactivity of alkyl halides in palladium- and nickel-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The general trend in reactivity follows the order: C-I < C-Br < C-Cl. This is because the oxidative addition of the alkyl halide to the metal center is often the rate-determining step, and weaker C-X bonds undergo this step more readily.

The following table summarizes the expected performance of (4-chloropentyl)benzene, this compound, and (4-iodopentyl)benzene in three widely used coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck reactions. The data is extrapolated from established reactivity trends and published results for structurally similar alkyl halides.

Coupling ReactionAlkyl HalideCatalyst System (Typical)Relative ReactivityExpected YieldTypical Reaction Conditions
Suzuki-Miyaura (4-Iodopentyl)benzenePd(PPh₃)₄ / Base (e.g., K₂CO₃)HighHighMild (e.g., 80-100 °C)
This compoundPd(PPh₃)₄ / Stronger Base (e.g., K₃PO₄)ModerateGood to HighModerate (e.g., 100-120 °C)
(4-Chloropentyl)benzeneNiCl₂(dppf) or Pd catalyst with specialized ligands (e.g., SPhos) / Strong BaseLowLower to GoodHarsher (e.g., >120 °C, stronger base, more complex catalyst system)
Sonogashira (4-Iodopentyl)benzenePdCl₂(PPh₃)₂ / CuI / Amine BaseHighHighMild (e.g., Room Temp to 60 °C)
This compoundPdCl₂(PPh₃)₂ / CuI / Amine BaseModerateGoodModerate (e.g., 60-80 °C)
(4-Chloropentyl)benzeneSpecialized Pd or Ni catalyst systemsLowLow to ModerateHarsher conditions often required
Heck (4-Iodopentyl)benzenePd(OAc)₂ / PPh₃ / Base (e.g., Et₃N)HighHighMild (e.g., 80-100 °C)
This compoundPd(OAc)₂ / PPh₃ / Base (e.g., K₂CO₃)ModerateGoodModerate (e.g., 100-120 °C)
(4-Chloropentyl)benzeneNi or Pd catalysts with specific ligandsLowLow to ModerateHarsher conditions often required

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for a palladium-catalyzed cross-coupling reaction and the catalytic cycle for the Suzuki-Miyaura reaction.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Alkyl Halide, Coupling Partner, & Base Catalyst Add Pd/Ni Catalyst & Ligand Reactants->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Inert_Atmosphere Degas and place under Inert Atmosphere (Ar/N₂) Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, GC/MS, LC/MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Product Purification->Product

A typical workflow for a cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)L₂-R' pd_complex->transmetalation_complex Transmetalation (R'-B(OH)₂) transmetalation_complex->pd0 Regeneration product R-R' transmetalation_complex->product Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Heck reactions. These should be considered as starting points, and optimization of conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (B91453) (5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.

Protocol 2: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)

  • Triethylamine (B128534) (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF, 5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF, the terminal alkyne, and triethylamine via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or GC-MS.

  • After the reaction is complete, filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Heck Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Sodium carbonate (Na₂CO₃, 1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, P(o-tol)₃, and Na₂CO₃.

  • Add anhydrous DMF.

  • Heat the mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

A Comparative Guide to Confirming the Purity of (4-Bromopentyl)benzene by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for determining the purity of (4-Bromopentyl)benzene, a key building block in various synthetic pathways. Detailed experimental protocols and comparative data are presented to assist in selecting the most appropriate analytical method.

Introduction to Purity Analysis of this compound

This compound is a substituted alkylbenzene whose purity can be compromised by the presence of starting materials, isomers, and by-products from its synthesis. A typical synthesis might involve the Friedel-Crafts alkylation of benzene, which can lead to a variety of impurities. Accurate quantification of these impurities is essential for quality control and to ensure the reliability of subsequent reactions. HPLC, with its high resolution and sensitivity, is a powerful technique for this purpose.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[2] For this compound, a reversed-phase HPLC method is most suitable, separating compounds based on their hydrophobicity.

Experimental Protocol: HPLC
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The percentage purity is calculated by the area normalization method, where the peak area of the main component is divided by the total area of all peaks.

Alternative Analytical Method: Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds and is a suitable alternative for assessing the purity of this compound.[3][4] Separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.

Experimental Protocol: Gas Chromatography (GC)
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: A non-polar capillary column (e.g., dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (with a split ratio of 50:1).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or hexane.

  • Data Analysis: Similar to HPLC, purity is determined by peak area normalization.

Comparative Data

The following table summarizes hypothetical performance data for the analysis of this compound and its potential impurities using the described HPLC and GC methods.

AnalyteHPLC Retention Time (min)GC Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Benzene (Starting Material)2.53.10.51.5
(2-Bromopentyl)benzene (Isomer)8.210.51.03.0
(3-Bromopentyl)benzene (Isomer)8.910.91.03.0
This compound 10.1 11.5 0.8 2.5
Di-alkylated Benzene (By-product)15.314.21.54.5

Method Comparison

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.
Resolution Generally provides high resolution for a wide range of compounds.Excellent resolution for volatile compounds.
Sensitivity High sensitivity, especially with UV or mass spectrometry detectors.Very high sensitivity with detectors like FID and MS.
Sample Preparation Simple dissolution and filtration.Simple dissolution.
Analysis Time Can be longer depending on the separation.Typically faster analysis times.

Conclusion

Both HPLC and GC are effective methods for determining the purity of this compound. HPLC is a robust and versatile technique that is well-suited for routine quality control, offering high resolution and sensitivity.[1] GC provides an excellent alternative, particularly for its high efficiency in separating volatile isomers and by-products. The choice between these methods will depend on the specific instrumentation available, the nature of the expected impurities, and the desired speed of analysis. For comprehensive purity profiling, employing both techniques can provide orthogonal information, leading to a more complete characterization of the compound.

Visualizing the HPLC Workflow

HPLC_Workflow sample Sample Preparation (Dissolution & Filtration) hplc HPLC System sample->hplc Filtered Sample injection Autosampler Injection hplc->injection column C18 Reversed-Phase Column (Separation) injection->column detection UV Detector (254 nm) column->detection data Data Acquisition & Processing detection->data report Purity Report Generation data->report

Caption: A logical workflow for the purity analysis of this compound by HPLC.

References

A Comparative Study of (4-Bromopentyl)benzene and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the isomeric landscape of key chemical intermediates is paramount for successful synthesis and application. This guide provides a comparative analysis of (4-Bromopentyl)benzene and its various isomers, focusing on their synthesis, physicochemical properties, and potential applications.

The isomers of bromopentylbenzene can be broadly categorized into two main groups: side-chain brominated isomers, where the bromine atom is attached to the pentyl group, and ring-brominated isomers, where the bromine atom is a substituent on the benzene (B151609) ring. The position of the bromine atom significantly influences the compound's reactivity and physical properties, making the selection of the appropriate isomer critical for specific synthetic outcomes.

Isomer Classification

The logical relationship between the different classes of this compound isomers can be visualized as follows:

Isomer_Classification Bromopentylbenzene Isomers Bromopentylbenzene Isomers Side-Chain Brominated Side-Chain Brominated Bromopentylbenzene Isomers->Side-Chain Brominated Ring Brominated Ring Brominated Bromopentylbenzene Isomers->Ring Brominated (1-Bromopentyl)benzene (1-Bromopentyl)benzene Side-Chain Brominated->(1-Bromopentyl)benzene (2-Bromopentyl)benzene (2-Bromopentyl)benzene Side-Chain Brominated->(2-Bromopentyl)benzene (3-Bromopentyl)benzene (3-Bromopentyl)benzene Side-Chain Brominated->(3-Bromopentyl)benzene This compound This compound Side-Chain Brominated->this compound (5-Bromopentyl)benzene (5-Bromopentyl)benzene Side-Chain Brominated->(5-Bromopentyl)benzene 1-Bromo-2-pentylbenzene 1-Bromo-2-pentylbenzene Ring Brominated->1-Bromo-2-pentylbenzene 1-Bromo-3-pentylbenzene 1-Bromo-3-pentylbenzene Ring Brominated->1-Bromo-3-pentylbenzene 1-Bromo-4-pentylbenzene 1-Bromo-4-pentylbenzene Ring Brominated->1-Bromo-4-pentylbenzene

Figure 1: Classification of this compound Isomers.

Physicochemical Properties

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index (n20D)
This compound 65511-83-3C₁₁H₁₅Br227.14Not availableNot availableNot available
(1-Bromopentyl)benzene127356-65-4C₁₁H₁₅Br227.14120-123 (10 Torr)[1]1.223 (Predicted)[1]Not available
(2-Bromopentyl)benzene765907-06-0C₁₁H₁₅Br227.14Not availableNot availableNot available
(5-Bromopentyl)benzene14469-83-1C₁₁H₁₅Br227.14148[2][3]1.23[2][3]1.5320-1.5340[3]
1-Bromo-2-pentylbenzene13397-96-1C₁₁H₁₅Br227.14Not availableNot availableNot available
1-Bromo-3-(tert-pentyl)benzeneNot availableC₁₁H₁₅Br227.14Not availableNot availableNot available
1-Bromo-4-pentylbenzene51554-95-1C₁₁H₁₅Br227.14203-204[4]1.272[4]1.5260[4]

Synthesis and Experimental Protocols

The synthetic approach to obtaining a specific isomer of bromopentylbenzene is dictated by the desired position of the bromine atom.

Synthesis of Side-Chain Brominated Isomers

Side-chain bromination is typically achieved through the bromination of pentylbenzene (B43098). The position of the bromine on the pentyl chain can be influenced by the choice of brominating agent and reaction conditions. For instance, radical bromination using N-bromosuccinimide (NBS) often favors the benzylic position due to the stability of the resulting benzylic radical.

Side_Chain_Bromination start Pentylbenzene reagents NBS, Radical Initiator (e.g., AIBN or light) start->reagents Radical Bromination product Side-Chain Brominated (Bromopentyl)benzene reagents->product workup Work-up and Purification product->workup

Figure 2: General Workflow for Side-Chain Bromination.

General Experimental Protocol for Side-Chain Bromination (Example: Benzylic Bromination):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentylbenzene in a suitable solvent (e.g., carbon tetrachloride).

  • Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Initiation: Heat the mixture to reflux or expose it to UV light to initiate the radical chain reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide (B58015) byproduct.

  • Extraction and Washing: Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the desired side-chain brominated isomer.

Synthesis of Ring-Brominated Isomers

Ring-brominated isomers are synthesized via electrophilic aromatic substitution on pentylbenzene. The pentyl group is an ortho-, para-directing group, meaning that the bromine will preferentially add to the positions ortho and para to the pentyl substituent.

Ring_Bromination start Pentylbenzene reagents Br₂, Lewis Acid (e.g., FeBr₃) start->reagents Electrophilic Aromatic Substitution product Ring Brominated (o-, p-isomers) reagents->product workup Work-up and Purification product->workup

Figure 3: General Workflow for Ring Bromination.

General Experimental Protocol for Ring Bromination:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add pentylbenzene and a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

  • Bromine Addition: Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture at room temperature. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress using TLC or GC.

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding water.

  • Extraction and Washing: Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine to remove any acidic byproducts and unreacted bromine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent under reduced pressure.

  • Purification: Separate the ortho and para isomers and purify them using column chromatography or distillation.

Comparative Performance and Applications

While comprehensive comparative performance data is scarce, the distinct reactivity of each isomer class lends them to different applications.

  • Side-Chain Brominated Isomers: The bromine atom on the alkyl chain is a good leaving group in nucleophilic substitution reactions. This makes these isomers valuable intermediates for introducing the phenylpentyl moiety into a wide range of molecules. For example, (5-Bromopentyl)benzene is used in the synthesis of more complex organic molecules through nucleophilic substitutions and reductions.[2]

  • Ring-Brominated Isomers: The bromine atom on the aromatic ring is amenable to various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity makes them important building blocks in the synthesis of complex aromatic compounds. Notably, 1-Bromo-4-pentylbenzene is a key intermediate in the synthesis of liquid crystal monomers and is also used as a raw material in the pharmaceutical industry.[5]

Spectroscopic Data Overview

Detailed spectroscopic data for each isomer is not compiled in a single source. However, general characteristics can be predicted:

  • ¹H NMR:

    • Aromatic Protons: Protons on the benzene ring will typically appear in the range of 6.5-8.0 ppm. The splitting patterns will be indicative of the substitution pattern (ortho, meta, para).

    • Benzylic Protons: Protons on the carbon adjacent to the benzene ring will appear in the range of 2.0-3.0 ppm.

    • Protons on Carbon with Bromine (Side-Chain): The proton on the carbon bearing the bromine atom will be shifted downfield.

  • ¹³C NMR:

    • Aromatic Carbons: Aromatic carbons will resonate in the 120-150 ppm region. The number of signals will depend on the symmetry of the isomer.

    • Carbon Attached to Bromine: The carbon atom directly bonded to the bromine will show a signal at a lower field compared to other aliphatic carbons. For 1-bromo-3-(tert-pentyl)benzene, the aromatic carbons are observed between 120-140 ppm.[6]

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic M+ and M+2 isotope pattern of nearly equal intensity, which is indicative of the presence of a single bromine atom. For 1-bromo-3-(tert-pentyl)benzene, the molecular ion peak is at m/z 227.[6]

  • Infrared (IR) Spectroscopy:

    • C-H stretching (aromatic): ~3000-3100 cm⁻¹

    • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

    • C=C stretching (aromatic): ~1450-1600 cm⁻¹

    • C-Br stretching: ~500-650 cm⁻¹

Conclusion

The isomers of this compound represent a versatile class of chemical intermediates. The choice between a side-chain or ring-brominated isomer is a critical decision in synthetic design, as it dictates the subsequent reaction pathways and potential applications. While a comprehensive, direct comparative study is lacking, the available data on their synthesis and properties provide a solid foundation for researchers to select and utilize the appropriate isomer for their specific needs in organic synthesis, materials science, and drug discovery. Further experimental investigation to fully characterize and compare the performance of all isomers would be a valuable contribution to the field.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for (4-Bromopentyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

(4-Bromopentyl)benzene is an aromatic halide that requires careful handling to minimize exposure and ensure laboratory safety. Based on the hazardous characteristics of similar compounds, it should be treated as a flammable liquid, a skin and eye irritant, and potentially harmful if ingested or inhaled.

Essential Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.

Protection Type Specific Equipment Standards and Remarks
Eye/Face Protection Chemical safety goggles or a full-face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a splash hazard.[1]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended). Flame-retardant lab coat.Gloves must be inspected before use. For prolonged or direct contact, consider double-gloving or using heavy-duty gloves.[2][3] Contaminated clothing should be removed immediately and decontaminated before reuse.[4][5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Generally required when working outside of a certified chemical fume hood, if ventilation is inadequate, or if aerosols may be generated.[6]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]

  • Ignition Sources: Use non-sparking tools and explosion-proof equipment. Keep away from heat, sparks, open flames, and hot surfaces.[4][7]

Safe Work Practices:

  • Avoid direct contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly with soap and water after handling.[6]

  • Keep containers tightly closed when not in use.[4]

  • Transport chemicals in secondary, shatter-resistant containers.[5]

  • Ground and bond containers when transferring the substance to prevent static discharge.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Store in a designated flammable liquids storage cabinet.[8]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and leak-proof container for halogenated organic waste.[9]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name and associated hazards (e.g., Flammable, Irritant).[9]

  • Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads), contaminated PPE, and empty containers that are not triple-rinsed should be disposed of as hazardous waste.[5][8]

Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash.[6][9]

  • Spill Cleanup: For small spills, use an inert absorbent material (e.g., sand, vermiculite), collect it with non-sparking tools, and place it in the hazardous waste container.[5][7]

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as hazardous waste.[9]

  • Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][6]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe Proceed if safe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem handle_transfer Use Grounding for Transfers handle_chem->handle_transfer handle_close Keep Containers Closed handle_chem->handle_close disp_collect Collect Halogenated Waste handle_chem->disp_collect Generate waste post_decon Decontaminate Work Area handle_close->post_decon post_ppe Remove and Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.